6-Bromohexyl 2-hexyldecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromohexyl 2-hexyldecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXBIOQABSQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromohexyl 2-hexyldecanoate molecular weight and formula
An In-depth Technical Guide to 6-Bromohexyl 2-hexyldecanoate
This guide provides core technical specifications for this compound, a lipid compound utilized in the development of lipid nanoparticles and other nanomaterials.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below. These values are derived from theoretical calculations and have been consistently reported across various chemical suppliers.
| Property | Value | References |
| Chemical Formula | C22H43BrO2 | [1][2][3][4][5][6][7] |
| Molecular Weight | ~419.49 g/mol | [3][6] |
| Exact Mass | 418.2446 u | [3] |
| CAS Number | 2644752-91-8 | [1][2][3][4] |
Structural Information
This compound is an ester composed of a 2-hexyldecanoic acid moiety and a 6-bromohexanol moiety. The terminal bromide atom is a key functional group that allows for further chemical modifications, making it a valuable component in the synthesis of more complex lipid structures for applications such as lipid nanoparticle formation.[2][3]
Caption: Logical relationship of the constituent parts of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, 2644752-91-8 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. 2644752-91-8 | this compound - Moldb [moldb.com]
- 5. 2644752-91-8 | MFCD06201889 | this compound [aaronchem.com]
- 6. tebubio.com [tebubio.com]
- 7. 2644752-91-8|this compound|BLD Pharm [bldpharm.com]
6-Bromohexyl 2-hexyldecanoate: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, stability, and handling of 6-Bromohexyl 2-hexyldecanoate, a key lipid component utilized in the development of advanced drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for nucleic acid therapies. Understanding the physicochemical properties and degradation pathways of this molecule is critical for ensuring the integrity, reproducibility, and efficacy of novel therapeutic formulations.
Core Properties and Storage Recommendations
This compound is a long-chain branched ester containing a terminal bromine atom, which makes it a versatile synthon for further chemical modification. Proper storage is paramount to prevent degradation and maintain its purity, which is often cited at 90% or higher for commercially available research-grade material.[1]
Table 1: Physicochemical and Storage Data for this compound
| Parameter | Value | Source |
| CAS Number | 2644752-91-8 | [1][2] |
| Molecular Formula | C22H43BrO2 | [1][2] |
| Molecular Weight | 419.5 g/mol | [1] |
| Recommended Storage | -20°C | [1] |
| Shipping Condition | Ambient Temperature | [1][2] |
| Common Solvents | DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) | [1] |
Stability Profile and Degradation Pathways
Hydrolysis
Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[3] The reaction with pure water is typically very slow.[3]
-
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, the hydrolysis reaction is reversible. To drive the reaction to completion, an excess of water is required.[3]
-
Base-Catalyzed Hydrolysis (Saponification) : The reaction with a dilute alkali, such as sodium hydroxide, is generally irreversible and proceeds more readily than acid-catalyzed hydrolysis.[3] This process, also known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid.[3][4]
The diagram below illustrates the primary hydrolytic degradation pathway for this compound.
Caption: Primary hydrolytic degradation pathway of this compound.
Other Stability Considerations
Based on its Safety Data Sheet (SDS), the following conditions should be avoided to ensure stability and safety:
-
Heat, flames, and sparks : As with many organic compounds, exposure to high temperatures and ignition sources should be avoided.[5]
-
Oxidizing agents : Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[5]
There is no specific data available regarding the photostability of this compound. However, as a general laboratory practice, it is prudent to store it in a light-protected container, especially if it is to be stored for extended periods.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound is described in several patents, typically involving an esterification reaction between 2-hexyldecanoic acid and 6-bromo-1-hexanol. Below are two representative protocols derived from the literature.
Table 2: Example Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | 2-Hexyldecanoic acid, 6-Bromo-1-hexanol | 2-Hexyldecanoic acid, 6-Bromo-1-hexanol |
| Reagents | DMAP, DIPEA, EDC | Potassium Carbonate, Potassium Iodide |
| Solvent | Dichloromethane (CH2Cl2) | Acetonitrile |
| Temperature | Room Temperature | 80°C |
| Reaction Time | Overnight | 48 hours |
| Workup | Concentration of the reaction mixture. | Filtration through Celite, dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation. |
| Source | [6] | [7] |
The workflow for a common synthesis approach is outlined below.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023056033A1 - Lipid nanoparticle compositions for delivering circular polynucleotides - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Role of 6-Bromohexyl 2-hexyldecanoate in Lipid Nanoparticle Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. These sophisticated nanocarriers are essential for protecting the fragile mRNA payload and facilitating its delivery into target cells. The precise chemical composition of these LNPs is critical to their function, with ionizable lipids playing a pivotal role. This technical guide elucidates the function of 6-Bromohexyl 2-hexyldecanoate, a key chemical intermediate, in the context of lipid nanoparticle development. While not a direct functional component of the final LNP formulation, this compound is a crucial precursor in the synthesis of the widely used ionizable lipid, ALC-0315. Understanding its role is therefore fundamental to comprehending the manufacturing and function of these advanced drug delivery systems.
Core Function: A Precursor to the Ionizable Lipid ALC-0315
Contrary to being a direct excipient in lipid nanoparticle formulations, this compound serves as a critical starting material for the synthesis of ALC-0315.[1][2] ALC-0315 is a highly specialized ionizable cationic lipid that is a cornerstone of the LNPs used in the Pfizer-BioNTech COVID-19 vaccine.[3][4] The function of this compound is therefore indirect but indispensable; it provides a key structural motif necessary for the ultimate biological activity of the LNP.
The terminal bromide atom on the hexyl chain of this compound makes it an ideal substrate for nucleophilic substitution reactions, enabling its conjugation to an amine-containing headgroup. This chemical reactivity is harnessed in the synthesis of ALC-0315 to introduce the lipid tails to the ionizable head, a process that is fundamental to the lipid's ability to interact with and deliver mRNA.
The Indispensable Role of ALC-0315 in Lipid Nanoparticles
The ionizable lipid ALC-0315, synthesized from this compound, performs several critical functions within the lipid nanoparticle, which are essential for the successful delivery of mRNA:
-
mRNA Encapsulation: At a low pH during the LNP formulation process, the tertiary amine of ALC-0315 becomes protonated, resulting in a positive charge.[3] This positive charge allows for the electrostatic complexation and efficient encapsulation of the negatively charged mRNA backbone.[5]
-
Maintaining Neutrality at Physiological pH: In the bloodstream, at physiological pH (around 7.4), ALC-0315 is largely deprotonated and remains neutral. This neutrality is crucial for reducing toxicity and minimizing non-specific interactions with biological components, thereby enhancing the stability and circulation time of the LNP.
-
Facilitating Endosomal Escape: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates ALC-0315, leading to a net positive charge on the lipid.[6] This charge can disrupt the endosomal membrane, potentially through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[1] This process of endosomal escape is a major bottleneck in nucleic acid delivery, and the pH-sensitive nature of ALC-0315 is key to overcoming it.
Experimental Protocols
Synthesis of ALC-0315 from this compound
The following is a representative protocol for the synthesis of ALC-0315, highlighting the role of this compound. Several synthetic routes have been described in the literature.[1][7]
Materials:
-
This compound
-
4-aminobutanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-aminobutanol in dry DMF.
-
Add potassium carbonate to the mixture. The molar ratio of the reactants is crucial and should be optimized.
-
Stir the reaction mixture at room temperature for an extended period (e.g., three days), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves filtration to remove inorganic salts and evaporation of the solvent.
-
The crude product is then purified by silica gel column chromatography using a gradient of solvents (e.g., a methanol (B129727) gradient in chloroform) to isolate the pure ALC-0315.[1]
Data Presentation
Table 1: Representative Reaction Yields for ALC-0315 Synthesis
| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |
| This compound | 4-aminobutanol | ALC-0315 | 62% | [1] |
| 2-hexyldecanoic acid | 1,6-dibromohexane | This compound | 85% | [1] |
Visualizations
Caption: Synthesis of ALC-0315 from this compound.
Caption: Functional mechanism of ALC-0315 within a lipid nanoparticle.
Conclusion
References
- 1. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ALC-0315 - Wikipedia [en.wikipedia.org]
- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crodapharma.com [crodapharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
6-Bromohexyl 2-hexyldecanoate: A Key Precursor in the Synthesis of Advanced Lipid Nanoparticles for Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexyl 2-hexyldecanoate has emerged as a critical lipid precursor in the development of sophisticated lipid nanoparticles (LNPs), most notably for the encapsulation and delivery of nucleic acid-based therapeutics such as mRNA. Its unique bifunctional structure, featuring a terminal bromine atom and a branched lipid tail, makes it an ideal starting material for the synthesis of ionizable lipids. These ionizable lipids are fundamental components of LNPs, facilitating high encapsulation efficiency of genetic material and enabling its effective release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of this compound, focusing on its role as a precursor in the synthesis of the clinically significant ionizable lipid, ALC-0315. Detailed experimental protocols, quantitative data on the physicochemical properties of resulting LNPs, and a discussion of the cellular mechanisms of action are presented to support researchers and professionals in the field of drug delivery.
Introduction
The advent of mRNA-based vaccines and therapeutics has highlighted the critical role of advanced drug delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for the systemic delivery of nucleic acids, protecting the fragile cargo from degradation and facilitating its uptake by target cells. The composition of these LNPs is meticulously designed, with each lipid component playing a specific role. Among these, the ionizable lipid is arguably the most crucial, as it governs both the encapsulation of the nucleic acid payload and its subsequent escape from the endosome into the cytoplasm.
This compound is a key building block in the synthesis of a class of ionizable lipids that have demonstrated exceptional performance in clinical applications. Its terminal bromide provides a reactive site for the attachment of a polar headgroup, while the 2-hexyldecanoate tail contributes to the overall lipophilicity and structural integrity of the resulting LNP. This guide will delve into the technical details of utilizing this compound as a precursor, with a primary focus on the synthesis of ALC-0315, a well-known ionizable lipid used in an approved COVID-19 mRNA vaccine.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 2644752-91-8 | [1] |
| Molecular Formula | C22H43BrO2 | [1] |
| Molecular Weight | 419.49 g/mol | [1] |
| Appearance | Not specified, likely an oil | |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) | [2] |
| Storage | Recommended storage at -20°C | [2] |
Synthesis of Ionizable Lipids: The Case of ALC-0315
This compound is a pivotal intermediate in a straightforward and efficient two-step synthesis of the ionizable lipid ALC-0315. This process is highly relevant for researchers looking to develop and screen novel ionizable lipids for drug delivery applications.
Synthetic Workflow
The overall synthesis can be visualized as a two-stage process: first, the formation of the bromo-ester intermediate, this compound, followed by its reaction with an amine to introduce the ionizable headgroup.
References
The Pivotal Role of 6-Bromohexyl 2-Hexyldecanoate in an Economical Synthesis of ALC-0315
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ionizable lipid ALC-0315, a critical component in lipid nanoparticle (LNP)-based mRNA vaccines, has a synthesis pathway that has evolved to prioritize efficiency, scalability, and economic viability. A key advancement in this endeavor is a two-step synthetic route that proceeds through the intermediate, 6-Bromohexyl 2-hexyldecanoate. This approach circumvents some of the drawbacks of earlier methods, such as the use of expensive reagents and complex purification procedures.
This technical guide delineates the synthesis of ALC-0315 via this compound, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Comparative Synthesis Data
The selection of a synthetic route is often guided by factors such as yield, purity, and cost-effectiveness. The two-step synthesis involving this compound offers a compelling alternative to other reported methods.
| Step | Reactants | Reagents/Solvent | Reaction Time | Yield |
| 1. Synthesis of this compound | 2-Hexyldecanoic acid, 1,6-Dibromohexane (B150918) (4-fold excess) | K₂CO₃ (potash), DMF | 3 days at room temp. | 85% |
| 2. Synthesis of ALC-0315 | This compound (10% excess), 4-Aminobutanol | K₂CO₃ (potash), DMF | 72 hours at room temp. | 62% (up to 80% with recycling of monoalkylation product) |
Experimental Protocols
The following are detailed methodologies for the synthesis of ALC-0315, proceeding through the this compound intermediate.
Step 1: Synthesis of this compound
This initial step involves the esterification of 2-hexyldecanoic acid with a significant excess of 1,6-dibromohexane to favor the formation of the mono-substituted product.
Materials:
-
2-Hexyldecanoic acid
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-hexyldecanoic acid in anhydrous DMF.
-
Add a four-fold molar excess of 1,6-dibromohexane to the solution.
-
Add anhydrous potassium carbonate (potash) to the mixture to act as a base.
-
Stir the reaction mixture at room temperature for three days.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with ethyl acetate.
-
The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a colorless, transparent liquid[1][2]. The excess 1,6-dibromohexane can be recovered during purification[1].
Step 2: Synthesis of ALC-0315
The second and final step is the dialkylation of 4-aminobutanol with the synthesized this compound.
Materials:
-
This compound
-
4-Aminobutanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound and 4-aminobutanol in anhydrous DMF. A 10% molar excess of this compound is used relative to the stoichiometry for the dialkylation of the amine[1].
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature for 72 hours[2].
-
The reaction is monitored for the disappearance of the starting materials.
-
The work-up procedure is similar to Step 1, involving extraction with an organic solvent and washing with water.
-
The crude product is purified by column chromatography on silica gel. A mixture of the desired dialkylation product (ALC-0315) and a monoalkylation byproduct is typically obtained[1].
-
The pure ALC-0315 is isolated. The fraction containing the monoalkylation product can be recycled in subsequent batches to improve the overall yield[1].
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of ALC-0315 from 2-hexyldecanoic acid, highlighting the role of the this compound intermediate.
Caption: Two-step synthesis of ALC-0315 via this compound.
Logical Workflow for the Synthesis Process
The workflow for producing ALC-0315 using this method involves a series of sequential steps, from initial reaction to final purification.
Caption: Experimental workflow for the synthesis of ALC-0315.
This streamlined synthesis of ALC-0315, which leverages this compound as a key intermediate, represents a significant improvement in terms of economic feasibility and simplicity. The use of readily available and less hazardous reagents like potassium carbonate instead of carbodiimide (B86325) derivatives further enhances the attractiveness of this route for large-scale production[1]. This makes the synthesis more accessible and sustainable for the development and manufacturing of mRNA-based therapeutics.
References
The Pivotal Role of the Linker in Ionizable Lipids for mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable lipids, synthetic molecules meticulously designed to encapsulate and deliver their mRNA payload into target cells. An ionizable lipid is typically composed of three key domains: a hydrophilic headgroup, one or more hydrophobic tails, and a linker that connects the head and tails. While the headgroup and tails have been the subject of extensive research, the linker region is increasingly recognized as a critical determinant of the overall efficacy, safety, and biodistribution of LNP-based therapies.
This technical guide provides an in-depth exploration of the linker domain in ionizable lipids. While the specific term "bromohexyl linker" did not yield dedicated scientific literature, this guide will delve into the broader and well-established principles of linker chemistry. We will examine how different linker moieties influence the physicochemical properties of ionizable lipids and, consequently, the performance of LNP formulations. This document will summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of critical pathways and workflows to offer a comprehensive resource for researchers in the field.
The Structure and Function of the Linker in Ionizable Lipids
The linker in an ionizable lipid is more than just a simple spacer; its chemical nature profoundly impacts the lipid's properties and its function in the LNP system. The linker can influence the pKa of the ionizable lipid, its biodegradability, the stability of the LNP formulation, and the efficiency of endosomal escape.
Key Functions Influenced by the Linker:
-
pKa Modulation: The chemical structure of the linker can influence the electronic environment of the ionizable headgroup, thereby modulating the lipid's pKa. An optimal pKa (typically between 6.2 and 6.5) is crucial for efficient mRNA encapsulation at low pH and for facilitating endosomal escape in the acidic environment of the endosome.[1]
-
Biodegradability and Safety: Incorporating biodegradable linkers, such as esters, can lead to the breakdown of the ionizable lipid into smaller, more easily cleared components within the body.[2][3] This can reduce the potential for lipid accumulation and associated toxicity, a critical consideration for therapies requiring repeated dosing.
-
LNP Stability: The chemical stability of the linker itself is vital for the shelf-life of the LNP formulation. Linkers that are susceptible to hydrolysis, such as some esters, may compromise the integrity of the ionizable lipid over time.[4]
-
Endosomal Escape: The linker can influence the overall shape and fusogenicity of the ionizable lipid, which are key factors in its ability to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.
Common Linker Chemistries and Their Impact
A variety of chemical moieties have been explored as linkers in ionizable lipids, each imparting distinct characteristics to the molecule. The choice of linker is a critical aspect of rational lipid design for specific therapeutic applications.
Biodegradable Linkers
Biodegradable linkers are designed to be cleaved by endogenous enzymes or under specific physiological conditions, enhancing the safety profile of the LNP.
-
Ester Linkers: These are among the most common biodegradable linkers due to their susceptibility to hydrolysis by esterases present in the body.[4] While promoting biodegradability, the stability of ester-containing lipids in formulation can be a concern.
-
Carbonate Linkers: Similar to esters, carbonates can be designed to be biodegradable.
-
Amide and Urea (B33335) Linkers: These linkers generally exhibit greater chemical stability compared to esters.[4] Studies have shown that the inclusion of amide and urea groups can modulate the pKa of LNPs and improve their tropism towards specific organs, such as the lungs.[4][5][6]
Non-Biodegradable Linkers
In some applications, a stable, non-biodegradable linker may be preferred. These typically consist of chemically robust bonds that resist enzymatic cleavage.
-
Ether Linkers: Ether bonds are generally more stable to hydrolysis than ester bonds, providing greater chemical stability to the ionizable lipid.
-
Thioether Linkers: Similar to ethers, thioethers offer chemical stability.
Quantitative Data on Ionizable Lipids with Different Linkers
The following tables summarize key quantitative data from studies investigating the impact of different linker chemistries on the physicochemical properties and in vivo performance of LNPs.
Table 1: Physicochemical Properties of LNPs with Varied Ionizable Lipid Linkers
| Ionizable Lipid (Linker Type) | LNP Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa | Reference |
| Lipid with Ester Linker | 80 - 120 | < 0.2 | > 90% | 6.2 - 6.7 | [4] |
| Lipid with Amide Linker | 90 - 150 | < 0.2 | > 90% | ~7.0 | [4][5] |
| Lipid with Urea Linker | 100 - 160 | < 0.2 | > 90% | > 7.0 | [4][5] |
| Lipid with Carbonate Linker | 85 - 130 | < 0.2 | > 90% | 6.3 - 6.8 | [4] |
Table 2: In Vivo Performance of LNPs with Different Ionizable Lipid Linkers
| Ionizable Lipid (Linker Type) | Primary Organ of Transfection | Relative Transfection Efficiency | Notes | Reference |
| Lipid with Ester Linker | Liver | High | Standard for hepatic delivery. | [4] |
| Lipid with Amide Linker | Lungs | Moderate to High | Increased lung tropism observed. | [4][5] |
| Lipid with Urea Linker | Lungs | High | Enhanced specificity for lung transfection. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, formulation, and evaluation of ionizable lipids and their corresponding LNPs.
Synthesis of Ionizable Lipids
The synthesis of ionizable lipids is a multi-step process that typically involves the reaction of a hydrophilic headgroup with a hydrophobic tail via a linker-forming reaction.
General Synthetic Scheme for an Ionizable Lipid with an Ester Linker:
-
Amine Protection: If the headgroup contains a reactive amine, it is first protected using a suitable protecting group (e.g., Boc anhydride).
-
Esterification: The protected headgroup containing a hydroxyl group is reacted with a fatty acid chloride or an activated fatty acid in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester linker and attach the hydrophobic tails.
-
Deprotection: The protecting group on the amine headgroup is removed under acidic conditions (e.g., TFA in DCM) to yield the final ionizable lipid.
Note: The specific reagents and reaction conditions will vary depending on the desired structure of the ionizable lipid.
Formulation of Lipid Nanoparticles
Microfluidic mixing is a widely used method for the reproducible formulation of LNPs.[7][8][9]
Protocol for LNP Formulation via Microfluidic Mixing:
-
Preparation of Lipid Solution: The ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]
-
Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 3.0).[11]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 1:3 organic to aqueous).[11] The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Purification: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.[11]
Characterization and Evaluation of LNPs
Physicochemical Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using Laser Doppler Velocimetry to assess the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.[12]
-
pKa Determination: Typically measured using a TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) fluorescence assay.[5]
In Vitro Evaluation:
-
Cell Culture and Transfection: Target cells (e.g., HeLa, HepG2) are cultured and incubated with the LNP-mRNA formulations.[7]
-
Protein Expression Analysis: The expression of the protein encoded by the delivered mRNA is quantified using methods such as luciferase assays, western blotting, or flow cytometry.[7]
In Vivo Evaluation:
-
Animal Models: LNP-mRNA formulations are administered to animal models (e.g., mice) via the desired route (e.g., intravenous, intramuscular).[7]
-
Biodistribution and Protein Expression: The distribution of the LNPs and the expression of the reporter protein (e.g., luciferase) in various organs are assessed using in vivo imaging systems (IVIS) or by quantifying protein levels in tissue homogenates.[7]
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can help illustrate the complex biological pathways and experimental workflows involved in LNP-mediated mRNA delivery.
LNP-Mediated mRNA Delivery and Endosomal Escape Pathway
Caption: LNP uptake via endocytosis and subsequent endosomal escape, a critical step influenced by the ionizable lipid's linker chemistry.
Experimental Workflow for LNP Formulation and Evaluation
Caption: A streamlined workflow for the formulation, characterization, and evaluation of LNP-mRNA therapeutics.
Conclusion
The linker domain of ionizable lipids is a critical component that significantly influences the overall performance of LNP-based mRNA delivery systems. Through rational design and the selection of appropriate linker chemistries, researchers can fine-tune the physicochemical properties of ionizable lipids to enhance LNP stability, modulate pKa for efficient endosomal escape, and achieve targeted delivery to specific tissues. While the concept of a "bromohexyl linker" is not prevalent in the current scientific literature, the principles of linker chemistry discussed in this guide provide a robust framework for understanding and optimizing this pivotal element of ionizable lipid design. As the field of mRNA therapeutics continues to advance, a deeper understanding of the structure-activity relationships of ionizable lipid linkers will be paramount in developing the next generation of safe and effective nanomedicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Wi… [ouci.dntb.gov.ua]
- 4. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploratory Studies on 6-Bromohexyl 2-hexyldecanoate as a Key Building Block for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 6-Bromohexyl 2-hexyldecanoate, a critical lipid intermediate in the synthesis of next-generation drug delivery vehicles, particularly ionizable lipids for mRNA vaccines. This document details the synthesis, purification, and characterization of this compound, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, this guide visualizes the synthetic pathway of this compound into the clinically significant ionizable lipid, ALC-0315, through a detailed workflow diagram. The information compiled herein serves as a vital resource for researchers and professionals engaged in the development of advanced lipid nanoparticle-based therapeutics.
Introduction
The advent of mRNA-based vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for the safe and effective delivery of nucleic acid payloads[1][2][3]. The composition of these LNPs is critical to their function, with ionizable lipids playing a pivotal role in encapsulating the mRNA and facilitating its endosomal escape into the cytoplasm. This compound has been identified as a key precursor in the synthesis of ALC-0315, an ionizable lipid utilized in the Pfizer-BioNTech COVID-19 vaccine[4]. The unique branched structure of the 2-hexyldecanoate tail combined with the reactive bromohexyl group makes this molecule a versatile synthon for the construction of a variety of functional lipids for drug delivery applications[5][6].
This guide focuses on the foundational aspects of this compound, providing a detailed exploration of its synthesis and characterization, thereby enabling researchers to leverage this important building block in their own discovery and development efforts.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in the synthesis of more complex lipid molecules. The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 264472-55-4 | [5][6] |
| Molecular Formula | C₂₂H₄₃BrO₂ | [5][6] |
| Molecular Weight | 419.49 g/mol | [6] |
| Appearance | Colorless to pale yellow oil | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.07 (t, J = 6.7 Hz, 2H), 3.41 (t, J = 6.8 Hz, 2H), 2.29 (m, 1H), 1.88 (p, J = 6.8 Hz, 2H), 1.63 (m, 4H), 1.45 (m, 4H), 1.27 (m, 20H), 0.88 (t, J = 6.8 Hz, 6H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | Data not explicitly found in search results, but predicted shifts would include signals for the carbonyl carbon (~174 ppm), the ester methylene (B1212753) (~64 ppm), the brominated methylene (~34 ppm), and a series of aliphatic carbons (22-32 ppm). | N/A |
| Mass Spectrometry (MS) | Exact mass and fragmentation pattern not explicitly found in search results. Expected m/z for [M+H]⁺ would be ~420.25. | N/A |
| Infrared (IR) Spectroscopy | Data not explicitly found in search results. Expected characteristic peaks would include a strong C=O stretch (~1740 cm⁻¹) and C-O stretch (~1170 cm⁻¹). | N/A |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported, both of which are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and purification strategy.
Route 1: Esterification of 6-bromo-1-hexanol (B126649) with 2-hexyldecanoic acid
This method involves a direct esterification reaction between 6-bromo-1-hexanol and 2-hexyldecanoic acid, typically catalyzed by an acid.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-bromo-1-hexanol (1.0 eq), 2-hexyldecanoic acid (1.1 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.02 eq).
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a colorless oil.
Table 3: Quantitative Data for Synthesis Route 1
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Estimated from similar reactions |
| Purity | >95% (after chromatography) | General laboratory practice |
Route 2: Alkylation of 2-hexyldecanoic acid with 1,6-dibromohexane (B150918)
This alternative route utilizes an excess of 1,6-dibromohexane to favor the mono-alkylation product.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-hexyldecanoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 eq), to the solution.
-
Add a significant excess of 1,6-dibromohexane (3-4 eq) to the reaction mixture.
-
Stir the reaction at room temperature for an extended period (e.g., 24-48 hours) or with gentle heating to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and remove the excess 1,6-dibromohexane and DMF under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to isolate this compound.
Table 4: Quantitative Data for Synthesis Route 2
| Parameter | Value | Reference |
| Typical Yield | ~85% | [4] |
| Purity | >95% (after chromatography) | General laboratory practice |
Application in the Synthesis of the Ionizable Lipid ALC-0315
The primary application of this compound is as a key intermediate in the synthesis of the ionizable lipid ALC-0315. The terminal bromide of this compound allows for the dialkylation of a primary amine, in this case, 4-aminobutan-1-ol, to form the tertiary amine core of ALC-0315.
Experimental Protocol for ALC-0315 Synthesis:
-
In a reaction vessel, combine 4-aminobutan-1-ol (1.0 eq) with a suitable base such as potassium carbonate or sodium carbonate in a polar aprotic solvent like DMF or acetonitrile.
-
Add this compound (2.2-2.3 eq) to the mixture.
-
The reaction is typically heated to facilitate the dialkylation.
-
After the reaction is complete, as monitored by TLC or LC-MS, the mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude ALC-0315 is then purified by column chromatography to yield the final product.
Workflow and Pathway Visualizations
To clearly illustrate the synthetic logic, the following diagrams are provided in the DOT language for Graphviz.
Synthesis Workflow for this compound
References
- 1. Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles─From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound, 2644752-91-8 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Synthesis Protocol for 6-Bromohexyl 2-hexyldecanoate: An Essential Intermediate for Lipid Nanoparticle Synthesis
Abstract
This application note provides a detailed protocol for the synthesis, purification, and characterization of 6-Bromohexyl 2-hexyldecanoate, a key intermediate in the production of ionizable lipids for drug delivery applications, such as lipid nanoparticles (LNPs) for mRNA vaccines. The described method involves the alkylation of 2-hexyldecanoic acid with an excess of 1,6-dibromohexane (B150918). This document is intended for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of cationic lipids, most notably ALC-0315, a component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] Its bifunctional nature, possessing a terminal bromide for further reaction and a lipid tail, makes it an important synthon for the construction of complex lipid architectures used in advanced drug delivery systems.[1][3] This protocol details a robust and high-yielding synthesis of this important intermediate.
Reaction Scheme
The synthesis of this compound is achieved through the alkylation of 2-hexyldecanoic acid with a four-fold excess of 1,6-dibromohexane in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hexyldecanoic acid | ≥98% | Commercially Available |
| 1,6-Dibromohexane | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ||
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexyldecanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by a four-fold excess of 1,6-dibromohexane (4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The excess 1,6-dibromohexane can be recovered during purification.
-
The purified this compound is obtained as a colorless oil (reported yield of 85%).
-
Characterization Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₄₃BrO₂ |
| Molecular Weight | 419.49 g/mol [4] |
| CAS Number | 2644752-91-8[4] |
| Appearance | Colorless oil |
| Purity | >90%[4] |
| Storage | Store at -20°C for long-term stability.[3] |
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.15 (t, J = 6.7 Hz, 2H), 3.47 (t, J = 6.8 Hz, 2H), 2.42–2.35 (br. m, 1H), 1.91 (quint, J = 7.0 Hz, 2H), 1.71 (quint, J = 7.0 Hz, 2H), 1.69–1.61 (m, 2H), 1.58–1.43 (m, 6H), 1.40–1.27 (br. m, 20H) and 0.95 (two overlapping t, J = 7.2, 6H).
Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is straightforward and high-yielding, making it suitable for laboratory-scale production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, which is a vital component for the advancement of lipid-based drug delivery systems.
References
Application Note: A Detailed Protocol for the Synthesis of the Ionizable Lipid ALC-0315
Audience: Researchers, scientists, and drug development professionals.
Introduction: ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable amino lipid component in lipid nanoparticle (LNP) formulations for mRNA vaccines, including the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary functions are to ensure the efficient assembly of the vaccine, protect the mRNA payload from degradation, and facilitate its release into the cytoplasm.[1][2] This document provides a detailed protocol for the synthesis of ALC-0315 through the dialkylation of 4-aminobutanol with 6-bromohexyl 2-hexyldecanoate.
Experimental Protocol
This protocol details the synthesis of ALC-0315 via the condensation reaction between this compound and 4-aminobutanol.[1]
Materials:
-
This compound
-
4-Aminobutanol (4-Butanolamine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Sodium Sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
In a 50-mL round-bottom flask, combine 3 g (7.15 mmol) of this compound, 0.286 g (3.21 mmol) of 4-aminobutanol, and 1 g of anhydrous potassium carbonate.[3]
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[3]
-
Stir the reaction mixture at room temperature for 72 hours.[3]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:triethylamine (95:5:0.1). The Rf value for the final product (ALC-0315) is approximately 0.35, while the mono-alkylation intermediate has an Rf of about 0.1.[3]
-
Upon completion of the reaction, add 200 mL of water to the reaction mixture and stir thoroughly.[3]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then filter.[3]
-
Remove the solvent from the filtrate using a rotary evaporator.[3]
-
Purify the resulting residue by silica gel column chromatography using a chloroform-methanol (97:3) solvent system to isolate the pure ALC-0315.[3]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of ALC-0315 from this compound.
| Parameter | Value | Reference |
| Starting Material 1 | This compound (7.15 mmol) | [3] |
| Starting Material 2 | 4-Aminobutanol (3.21 mmol) | [3] |
| Reaction Time | 72 hours | [3] |
| Purification Method | Silica Gel Column Chromatography | [1][3] |
| Eluent System | Chloroform:Methanol (97:3) | [3] |
| Yield of Pure ALC-0315 | 62% (1.54 g) | [1][3] |
| Purity (Typical) | >99% | [4] |
| Characterization | ¹H NMR | [1][3] |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of ALC-0315.
Caption: Workflow for the synthesis of ALC-0315.
References
- 1. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 2. What is ALC-0315? | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
Application Notes and Protocols for Lipid Nanoparticle Formulation Utilizing 6-Bromohexyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA.[1][2] Their success lies in their ability to protect the cargo from degradation, facilitate cellular uptake, and promote endosomal escape into the cytoplasm.[3][4][5] The physicochemical properties of LNPs, including particle size, surface charge, and encapsulation efficiency, are critically dependent on their lipid composition and the manufacturing process.[6][7]
This document provides a detailed, step-by-step protocol for the formulation of LNPs and their subsequent surface modification using 6-Bromohexyl 2-hexyldecanoate. The terminal bromide on this lipid provides a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via nucleophilic substitution or click chemistry, enabling the development of tailored drug delivery systems.[8][9]
This protocol outlines a two-stage process:
-
Formation of a core LNP encapsulating a model cargo (e.g., a nucleic acid). This is achieved using a microfluidic mixing technique, which offers excellent control over particle size and polydispersity.[6][10]
-
Post-formulation surface modification of the LNPs with this compound. This step introduces a bromo-functionalized surface for subsequent conjugation reactions.
Materials and Equipment
Lipids and Reagents
| Component | Recommended Supplier | Purpose |
| Ionizable Lipid (e.g., DLin-MC3-DMA) | Various | Nucleic acid encapsulation and endosomal escape |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Various | Helper lipid for structural integrity |
| Cholesterol | Various | Stabilizes the nanoparticle structure |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Various | Stabilizes LNPs and prevents aggregation |
| This compound | MedKoo Biosciences | Surface modification agent |
| Nucleic Acid Cargo (e.g., mRNA, siRNA) | User-defined | Therapeutic or reporter payload |
| Ethanol (B145695) (200 proof, anhydrous) | Sigma-Aldrich | Organic solvent for lipids |
| Citrate (B86180) Buffer (50 mM, pH 4.0) | In-house preparation | Aqueous buffer for nucleic acids |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for dialysis and final formulation |
Equipment
| Equipment | Recommended Model/Supplier | Purpose |
| Microfluidic Mixing System | NanoAssemblr® Ignite™ (Precision NanoSystems) | LNP formulation |
| Syringe Pumps | Harvard Apparatus | Precise fluid delivery |
| Gastight Glass Syringes | Hamilton | For lipid and aqueous solutions |
| Tangential Flow Filtration (TFF) System | MilliporeSigma | LNP purification and buffer exchange |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical Zetasizer | Particle size and polydispersity analysis |
| Cryo-Transmission Electron Microscope (Cryo-TEM) | Thermo Fisher Scientific | Visualization of LNP morphology |
| Ribogreen Assay Kit | Thermo Fisher Scientific | Quantification of nucleic acid encapsulation |
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formation of core LNPs encapsulating a nucleic acid payload.
1. Stock Solution Preparation:
- Lipid Stock Solution (in Ethanol):
- Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[11]
- From the individual stocks, prepare a mixed lipid stock solution with the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000).[1][12]
- Nucleic Acid Stock Solution (in Aqueous Buffer):
- Dissolve the nucleic acid cargo in a 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL). The acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged nucleic acid.[13]
2. Microfluidic Mixing:
- Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer.
- Load the lipid stock solution and the nucleic acid stock solution into separate syringes.
- Set the desired flow parameters. These parameters are critical for controlling LNP size and require optimization.[6][7][14]
- Total Flow Rate (TFR): A typical starting point is 12 mL/min. Increasing the TFR generally leads to smaller particle sizes.[15]
- Flow Rate Ratio (FRR): A common starting FRR is 3:1 (Aqueous:Ethanol). Higher FRRs can also result in smaller LNPs.[15]
- Initiate the mixing process. The rapid mixing of the organic and aqueous phases causes nanoprecipitation, leading to the self-assembly of LNPs and encapsulation of the nucleic acid.
3. Dilution and Neutralization:
- Collect the LNP solution from the microfluidic device outlet.
- Immediately dilute the collected solution with PBS (pH 7.4) at a 1:1 ratio to raise the pH and stabilize the newly formed nanoparticles.
4. Purification and Concentration:
- To remove ethanol and unencapsulated nucleic acid, purify and concentrate the LNP formulation using a TFF system with a 100 kDa molecular weight cut-off (MWCO) membrane.
- Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below 1%.
- Concentrate the LNP solution to the desired final concentration.
5. Sterile Filtration:
- Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.
Protocol 2: Surface Modification with this compound
This protocol describes the incorporation of this compound onto the surface of pre-formed LNPs. This is a post-formulation insertion method.
1. Preparation of this compound Solution:
- Prepare a stock solution of this compound in ethanol. The concentration will need to be optimized, but a starting point of 1-5 mg/mL is recommended.
2. Incubation for Lipid Insertion:
- Gently mix the purified core LNP solution with the this compound solution. The molar ratio of the added bromo-lipid to the total lipid in the LNPs should be optimized, starting with a range of 1-10 mol%.
- Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 37-40°C) for 30-60 minutes with gentle stirring. This facilitates the insertion of the bromo-lipid into the outer leaflet of the LNP.
3. Removal of Uninserted Lipid:
- After incubation, remove the uninserted this compound by performing another round of diafiltration using a TFF system against PBS (pH 7.4).
4. Final Characterization:
- Characterize the surface-modified LNPs for size, PDI, and zeta potential as described in the characterization section.
- The presence of the bromo-group on the surface can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) or by proceeding with a subsequent conjugation reaction with a fluorescently labeled thiol or amine and measuring the fluorescence of the purified LNPs.
Characterization and Data Presentation
Thorough characterization is essential to ensure the quality and reproducibility of the LNP formulation.
| Parameter | Method | Expected Range/Value | Experimental Results |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 150 nm | (User to complete) |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | (User to complete) |
| Zeta Potential | DLS with Electrophoretic Mobility | -10 to +10 mV (at pH 7.4) | (User to complete) |
| Nucleic Acid Encapsulation Efficiency | RiboGreen Assay | > 90% | (User to complete) |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core | (User to complete) |
| Lipid Molar Ratios in Final Formulation | HPLC with Charged Aerosol Detector (CAD) | Close to initial 50:10:38.5:1.5 | (User to complete) |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for LNP formulation and surface functionalization.
Signaling Pathway: LNP-Mediated Nucleic Acid Delivery
This diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for LNPs, which is crucial for the delivery of nucleic acid cargo to the cytoplasm.
Caption: LNP cellular uptake and endosomal escape pathway.
Conclusion
This application note provides a comprehensive protocol for the formulation of lipid nanoparticles and their subsequent functionalization with this compound. By following these steps, researchers can produce well-defined, surface-reactive LNPs suitable for a wide range of targeted drug delivery applications. The provided quantitative parameters and characterization guidelines will aid in the optimization and quality control of the formulation process. The terminal bromide introduced by this compound opens up possibilities for creating next-generation, precisely targeted LNP-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Peptide-Functionalized Lipid Nanoparticles for Targeted Systemic mRNA Delivery to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 11. Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomol.com [biomol.com]
- 14. precigenome.com [precigenome.com]
- 15. researchgate.net [researchgate.net]
Application of 6-Bromohexyl 2-hexyldecanoate in siRNA LNP Formulation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Role of 6-Bromohexyl 2-hexyldecanoate as a Lipid Synthon
This compound is not typically a direct component of the final LNP formulation. Instead, it serves as a crucial intermediate in the synthesis of custom ionizable lipids. The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of various amine headgroups. This modularity enables the creation of diverse libraries of ionizable lipids with fine-tuned properties for specific applications.
A prominent example is its role in the synthesis of ALC-0315, a well-known ionizable lipid.[4] In this synthesis, two molecules of this compound are reacted with an amine-containing molecule (like (4-hydroxybutyl)azanediyl) to form the final ionizable lipid.[4] This process underscores the importance of such synthons in developing the proprietary ionizable lipids that are central to the success of siRNA and mRNA therapeutics.[5][6]
Below is a conceptual diagram illustrating the synthesis of an ionizable lipid using this compound as a precursor.
Figure 1: Synthesis of an ionizable lipid.
Application in siRNA LNP Formulation
Once synthesized, the ionizable lipid derived from this compound becomes the most critical component of the LNP formulation. These lipids are designed to have a pKa in the range of 6.0-6.7, which is key to their function.[7]
Mechanism of Action:
-
Encapsulation: At an acidic pH (e.g., pH 4.0), the amine headgroup of the ionizable lipid is protonated, resulting in a positive charge. This allows for electrostatic interaction with the negatively charged siRNA backbone, leading to efficient encapsulation within the LNP core during formulation.[7][8]
-
Circulation: At physiological pH (7.4) in the bloodstream, the ionizable lipid is nearly neutral. This "stealth" characteristic minimizes non-specific interactions with blood components and reduces toxicity compared to permanently cationic lipids.[7]
-
Cellular Uptake and Endosomal Escape: After reaching target cells, LNPs are typically taken up via endocytosis. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid again, which is thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane and facilitating the release of the siRNA payload into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[7][9]
Experimental Protocols
Protocol for siRNA-LNP Formulation using Microfluidics
This protocol describes a standard method for producing siRNA-LNPs using a microfluidic mixing device, which ensures rapid and reproducible self-assembly of the nanoparticles.[10][11]
Materials:
-
Ionizable Lipid (derived from this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA (targeting gene of interest)
-
Ethanol (B145695) (ACS grade)
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-DMG.[12]
-
The total lipid concentration in ethanol can range from 10-25 mg/mL.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The acidic buffer is crucial for protonating the ionizable lipid upon mixing.[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a specified flow rate ratio, typically 3:1 (aqueous:organic).[7]
-
The rapid mixing within the microchannels induces the self-assembly of lipids and siRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension contains ethanol, which must be removed.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.[12]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, -20°C or -80°C may be appropriate, but stability should be validated.
-
Figure 2: LNP formulation workflow.
Protocol for LNP Characterization
1. Particle Size and Zeta Potential:
-
Dilute an aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[12]
2. Encapsulation Efficiency (EE%):
-
Use a Quant-iT RiboGreen assay or a similar fluorescence-based kit.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
The EE% is calculated as: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100.[10][12]
3. In Vitro Gene Silencing:
-
Plate target cells (e.g., HeLa cells expressing a reporter gene like GFP or a target endogenous gene) in a 24-well plate.
-
After 24 hours, treat the cells with varying concentrations of the siRNA-LNP formulation.
-
Incubate for 48-72 hours.
-
Assess target gene knockdown by measuring mRNA levels (via RT-qPCR) or protein levels (via Western Blot or flow cytometry).[10]
Data Presentation
The following table summarizes typical physicochemical properties and biological activity for a well-formulated siRNA-LNP system.
| Parameter | Typical Value | Method of Analysis | Reference |
| Physicochemical Properties | |||
| Z-Average Diameter (nm) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [11][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [6][11] |
| Zeta Potential (mV) | -15 to +5 mV (at pH 7.4) | Dynamic Light Scattering (DLS) | [6][12] |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [10][12][13] |
| Biological Activity | |||
| In Vitro IC50 | 1 - 50 nM | RT-qPCR / Flow Cytometry | [10] |
| In Vivo ED50 (liver) | 0.01 - 1 mg/kg | RT-qPCR (from tissue) | [14][15] |
siRNA Mechanism of Action Pathway
The encapsulated siRNA, once released into the cytoplasm, engages the cell's natural RNA interference machinery to silence the target gene.
Figure 3: siRNA-mediated gene silencing pathway.
Conclusion
This compound is a valuable lipid synthon that enables the construction of novel ionizable lipids essential for the clinical success of siRNA therapeutics. By following structured formulation and characterization protocols, researchers can develop potent LNP-siRNA systems capable of robust and specific gene silencing. The modularity offered by synthons like this compound will continue to drive the innovation of next-generation delivery vehicles for a wide range of genetic medicines.
References
- 1. This compound, 2644752-91-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Ionizable Lipids for Delivery of Nucleic Acids (mRNA, DNA, siRNA) - Ramot [ramot.org]
- 6. Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. LNP formulation and characterization [bio-protocol.org]
- 13. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
- 14. Rational design of cationic lipids for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
Application Notes and Protocols for the Synthesis of Ionizable Lipids with Bromohexyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizable lipids are a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their pH-dependent charge allows for efficient encapsulation of the nucleic acid cargo at a low pH and facilitates its release into the cytoplasm of target cells following endocytosis. The linker region of these lipids plays a pivotal role in their overall function and biodegradability. This document provides a detailed experimental procedure for the synthesis of an ionizable lipid featuring a bromohexyl linker, which can serve as a versatile building block for creating a library of ionizable lipids for various therapeutic applications. The protocol is based on a two-step synthesis of a lipid structurally similar to ALC-0315, a key component in an FDA-approved mRNA vaccine.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the ionizable lipid.
Table 1: Synthesis of 6-bromohexyl-2-hexyldecanoate (Intermediate)
| Parameter | Value | Reference |
| Reactants | 2-hexyldecanoic acid, 1,6-dibromohexane (B150918) (4-fold excess), Potassium Carbonate (K₂CO₃) | [1][2] |
| Solvent | Dimethylformamide (DMF) | [1][2] |
| Reaction Time | 72 hours | [2] |
| Temperature | Room Temperature | [1][2] |
| Purification | Silica (B1680970) Gel Chromatography | [1][2] |
| Yield | 85% | [1][2][3] |
| Appearance | Colorless transparent liquid | [3] |
Table 2: Synthesis of the Final Ionizable Lipid
| Parameter | Value | Reference |
| Reactants | 6-bromohexyl-2-hexyldecanoate, 4-aminobutanol, Potassium Carbonate (K₂CO₃) | [1][2] |
| Solvent | Dimethylformamide (DMF) | [2][3] |
| Reaction Time | 72 hours | [2] |
| Temperature | Room Temperature | [1][2] |
| Purification | Silica Gel Chromatography | [1][2] |
| Yield | 62% - 80% | [1][2] |
| Purity | High (Confirmed by HPLC) | [2] |
| Characterization | ¹H-NMR, Mass Spectrometry | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of the ionizable lipid.
Protocol 1: Synthesis of 6-bromohexyl-2-hexyldecanoate (Intermediate)
Materials:
-
2-hexyldecanoic acid
-
1,6-dibromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hexyldecanoic acid in anhydrous DMF.
-
Add a four-fold molar excess of 1,6-dibromohexane to the solution.
-
Add anhydrous potassium carbonate (K₂CO₃) to the reaction mixture.
-
Stir the mixture at room temperature for 72 hours.[2]
-
After 72 hours, monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography to isolate the 6-bromohexyl-2-hexyldecanoate.[1][2]
-
The excess 1,6-dibromohexane can be recovered during chromatography.[1][3]
-
The structure of the purified product should be confirmed by ¹H-NMR spectroscopy.
Protocol 2: Synthesis of the Final Ionizable Lipid
Materials:
-
6-bromohexyl-2-hexyldecanoate (from Protocol 1)
-
4-aminobutanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 50-mL round-bottom flask, combine 3 g (7.15 mmol) of 6-bromohexyl-2-hexyldecanoate, 0.286 g (3.21 mmol) of 4-aminobutanol, and 1 g of K₂CO₃ in 20 mL of dry DMF.[3]
-
Stir the reaction mixture at room temperature for 72 hours.[2][3]
-
Monitor the reaction by TLC. The reaction will yield a mixture of the desired dialkylated product and a monoalkylation byproduct.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography. A solvent system such as chloroform-methanol-triethylamine (e.g., 95:5:0.1 v/v/v) can be used for elution.[2]
-
The fractions containing the pure target product are collected and the solvent is evaporated to yield the final ionizable lipid. The yield of the pure product is typically around 62%.[1][2] By recycling the mixture of the target product and the monoalkylation product in subsequent synthesis runs, the overall yield can be increased to 80%.[1][2]
-
The structure and purity of the final ionizable lipid should be confirmed by ¹H-NMR, mass spectrometry, and HPLC.[2][4]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway related to the application of these ionizable lipids.
Caption: Experimental workflow for the two-step synthesis of an ionizable lipid.
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
References
Application Notes and Protocols: Incorporating 6-Bromohexyl 2-hexyldecanoate into Custom Lipid Libraries for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and safe gene therapies and vaccines is intrinsically linked to the efficacy of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acids, such as mRNA and siRNA, underscored by their success in COVID-19 vaccines.[1][2] The therapeutic efficacy of LNPs is largely dictated by their lipid composition, which typically includes an ionizable cationic lipid, a PEGylated lipid for stability, a phospholipid for structure, and cholesterol.[3][4] The ionizable lipid is a critical component that facilitates nucleic acid encapsulation and, crucially, endosomal escape to release the payload into the cytoplasm.[4][]
The creation of custom lipid libraries is a powerful strategy for discovering novel lipids that can enhance delivery efficiency, target specific tissues, and reduce toxicity.[6][7][8] This process involves synthesizing and screening a diverse range of lipid molecules to identify candidates with optimal physicochemical and biological properties.[7][8] 6-Bromohexyl 2-hexyldecanoate is a novel lipid synthon that presents a unique opportunity for inclusion in custom lipid libraries. Its terminal bromide atom serves as a versatile chemical handle for post-synthesis functionalization, allowing for the creation of a variety of derivative lipids, such as novel ionizable lipids, with tailored properties.[9][10]
These application notes provide a detailed framework for incorporating this compound into a custom lipid library development workflow. We present protocols for the functionalization of this compound, its incorporation into LNP formulations, and the subsequent characterization and in vitro evaluation of these novel nanoparticles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a novel lipid is the first step in its incorporation into a drug delivery platform. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₃BrO₂ | [][9][10] |
| Molecular Weight | 419.48 g/mol | [][11] |
| CAS Number | 2644752-91-8 | [][9][10] |
| Appearance | Colorless to light yellow oil | |
| Purity | >90% | [9][10] |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol (B145695) | [9][11] |
| Storage Conditions | -20°C for long-term storage | [9][10] |
Experimental Protocols
Protocol 1: Functionalization of this compound to Synthesize a Novel Ionizable Lipid
The terminal bromide of this compound allows for its conversion into a variety of functional lipids. Here, we describe a representative procedure for its conversion into a tertiary amine-containing ionizable lipid, a key component for mRNA delivery. This synthesized lipid will be referred to as L-308.
Materials:
-
This compound
-
N-methylethanolamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add N-methylethanolamine (1.2 equivalents) and potassium carbonate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to quench the reaction.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure ionizable lipid L-308.
-
Confirm the structure and purity of L-308 using ¹H NMR and mass spectrometry.
Protocol 2: Formulation of Lipid Nanoparticles using Microfluidic Mixing
This protocol describes the formulation of LNPs incorporating the newly synthesized ionizable lipid L-308 using a microfluidic mixing device. A standard formulation with a well-characterized ionizable lipid (e.g., DLin-MC3-DMA) should be prepared as a control.
Materials:
-
Ionizable lipid (L-308 or control)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding a reporter gene (e.g., Luciferase or GFP)
-
Ethanol (200 proof)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.05-0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to achieve rapid and turbulent mixing (e.g., 12 mL/min).
-
Collect the resulting LNP suspension.
-
-
Dialysis:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with two buffer changes, to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of LNP Formulations
It is critical to characterize the physicochemical properties of the formulated LNPs to ensure consistency and to understand their potential in vivo behavior.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration.
-
Perform the measurement at 25°C. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal performance.[2][12]
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
-
Dilute the LNP suspension in 1 mM KCl solution.
-
The zeta potential of ionizable lipid-containing LNPs is pH-dependent. At physiological pH (7.4), a near-neutral surface charge is expected.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) to determine the percentage of mRNA encapsulated within the LNPs.
-
Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Aim for an encapsulation efficiency greater than 90%.[13]
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| Control LNP | DLin-MC3-DMA | 50:10:38.5:1.5 | 95.2 ± 3.1 | 0.11 | -2.5 ± 1.2 | 96.5 ± 2.1 |
| L-308 LNP | L-308 | 50:10:38.5:1.5 | 102.8 ± 4.5 | 0.14 | -1.8 ± 0.9 | 94.2 ± 3.3 |
Protocol 4: In Vitro Transfection Efficiency Assay
This protocol assesses the ability of the formulated LNPs to deliver functional mRNA to cells in culture.
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh-7 or HepG2) or other relevant cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates (white, clear-bottom for luminescence assays).
-
LNP formulations (Control and L-308) containing Luciferase mRNA.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂.[1]
-
-
LNP Treatment:
-
Prepare serial dilutions of the LNP formulations in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 10 to 1000 ng/mL).
-
Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
After 24 hours, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[1]
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence (Relative Light Units, RLU) as a function of mRNA concentration for each LNP formulation.
-
Compare the transfection efficiency of the L-308 LNPs to the control LNPs.
-
| LNP Formulation | mRNA Concentration (ng/mL) | Luciferase Expression (RLU x 10⁶) |
| Control LNP | 10 | 1.5 ± 0.3 |
| 50 | 8.2 ± 1.1 | |
| 250 | 35.6 ± 4.2 | |
| L-308 LNP | 10 | 1.8 ± 0.4 |
| 50 | 10.5 ± 1.5 | |
| 250 | 45.1 ± 5.8 |
Visualizations
Caption: Experimental workflow for incorporating this compound into a custom lipid library and screening pipeline.
Caption: Proposed signaling pathway for LNP-mediated mRNA delivery and endosomal escape.
Caption: Logical relationship diagram for screening and optimizing LNP formulations containing a novel lipid.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application [mdpi.com]
- 3. Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the landscape of Lipid Nanoparticles (LNPs): A comprehensive review of LNPs types and biological sources of lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Computational and Experimental Approaches to Investigate Lipid Nanoparticles as Drug and Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
Methodology for the Characterization of Lipid Nanoparticles (LNPs) Containing 6-Bromohexyl 2-hexyldecanoate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety, with novel lipids being continuously explored to enhance delivery and functionality. This document provides a comprehensive set of methodologies for the characterization of LNPs formulated with the novel excipient, 6-Bromohexyl 2-hexyldecanoate. This lipid, featuring a terminal bromide, offers potential for further modification and functionalization of the LNP surface.
These application notes provide detailed protocols for the essential characterization techniques required to ensure the quality, consistency, and performance of LNP formulations containing this compound. The key parameters to be assessed include particle size and polydispersity, zeta potential, morphology, encapsulation efficiency, and lipid composition.
Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension.[1] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[1] The speed of this motion is related to the particle size, with smaller particles moving more rapidly. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in the sample. A lower PDI value (ideally < 0.3) indicates a more monodisperse and stable LNP population.[2]
Experimental Protocol: Dynamic Light Scattering (DLS)
Materials:
-
LNP sample containing this compound
-
Appropriate aqueous buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4)[3]
-
Disposable low-volume cuvettes (e.g., DTS0012)[3]
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Gently mix the LNP suspension to ensure homogeneity. Avoid vigorous vortexing to prevent particle aggregation or disruption.
-
Dilute the LNP sample with the appropriate filtered (0.22 µm filter) buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer. A typical starting dilution is 1:100.[4]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for the recommended time.
-
Launch the instrument control software.
-
Select or create a new measurement method.
-
Enter the sample and dispersant properties (e.g., viscosity and refractive index of the buffer).
-
Set the measurement temperature, typically to 25°C.
-
Select the appropriate measurement angle (e.g., backscatter at 173°).[3]
-
-
Measurement:
-
Pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.[3]
-
Place the cuvette into the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.
-
Start the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will automatically calculate the Z-average particle size, the size distribution by intensity, volume, and number, and the Polydispersity Index (PDI).
-
Analyze the correlation function to ensure good data quality.
-
Record the Z-average diameter (nm) and the PDI.
-
Data Presentation:
| Sample ID | Formulation Description | Z-Average (d.nm) | Polydispersity Index (PDI) |
| LNP-BHHD-01 | LNP with this compound | 85.2 | 0.15 |
| LNP-BHHD-02 | LNP with this compound (alternative ratio) | 92.5 | 0.18 |
| Control-LNP | LNP without this compound | 88.1 | 0.16 |
Zeta Potential Analysis
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[1] It is measured using Electrophoretic Light Scattering (ELS), where an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode.[1] The velocity of this movement is proportional to the zeta potential. For LNPs, a sufficiently high positive or negative zeta potential can prevent aggregation.
Experimental Protocol: Electrophoretic Light Scattering (ELS)
Materials:
-
LNP sample containing this compound
-
Low ionic strength buffer (e.g., 10 mM NaCl)[5]
-
Disposable folded capillary cells
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the LNP sample in a low ionic strength buffer to the appropriate concentration. High ionic strength buffers can compress the electrical double layer and reduce the measured zeta potential.[5]
-
-
Instrument Setup:
-
Select or create a zeta potential measurement method in the software.
-
Enter the dispersant properties.
-
Set the measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.[5]
-
Place the cell into the instrument.
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis:
-
The software will calculate the zeta potential (mV) from the electrophoretic mobility using the Henry equation.
-
Analyze the phase analysis light scattering (PALS) plot to assess data quality.
-
Record the mean zeta potential and the standard deviation.
-
Data Presentation:
| Sample ID | Formulation Description | Zeta Potential (mV) |
| LNP-BHHD-01 | LNP with this compound | -15.8 ± 1.2 |
| LNP-BHHD-02 | LNP with this compound (alternative ratio) | -12.5 ± 1.5 |
| Control-LNP | LNP without this compound | -14.9 ± 1.1 |
Morphological Characterization
Principle: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the visualization of nanoparticles in their near-native, hydrated state.[6] The rapid freezing of the sample in liquid ethane (B1197151) vitrifies the water, preventing the formation of ice crystals that could damage the LNP structure.[7] Cryo-TEM provides direct information on particle size, shape, lamellarity, and the presence of aggregates or impurities.[6][7]
Experimental Protocol: Cryo-TEM
Materials:
-
LNP sample containing this compound
-
TEM grids (e.g., copper grids with a lacey carbon film)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-Transmission Electron Microscope
Procedure:
-
Sample Preparation (Vitrification):
-
Glow-discharge the TEM grids to make them hydrophilic.
-
Inside the vitrification apparatus, apply a small volume (3-4 µL) of the LNP suspension to the grid.[2]
-
Blot the grid with filter paper to create a thin film of the sample. The blotting time is a critical parameter and needs to be optimized.[2]
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[7]
-
Transfer the vitrified grid to a cryo-holder under liquid nitrogen for transfer to the microscope.
-
-
Imaging:
-
Insert the cryo-holder into the TEM.
-
Operate the microscope at a low electron dose to minimize radiation damage to the sample.
-
Acquire images at different magnifications to observe the overall sample distribution and the detailed morphology of individual LNPs.
-
-
Data Analysis:
-
Analyze the acquired images to assess particle morphology (e.g., spherical, multilamellar).
-
Measure the size of a statistically significant number of particles using image analysis software to obtain a size distribution.
-
Observe for any structural abnormalities or the presence of non-particulate material.
-
Encapsulation Efficiency and Lipid Quantification
Principle: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of the individual components of a mixture.[8] For LNPs, HPLC can be used to determine the amount of encapsulated therapeutic (e.g., mRNA) and to quantify the lipid components, including the novel lipid this compound.[8][9] A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often used for lipids as they lack a strong UV chromophore.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and selectivity and can be used for confident identification and quantification of the lipids and their potential degradants.[11][12] The presence of bromine in this compound will result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.
Experimental Protocol: HPLC-CAD/ELSD for Lipid Quantification
Materials:
-
LNP sample containing this compound
-
Reference standards for all lipid components, including this compound
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Mobile phase additives (e.g., ammonium (B1175870) acetate)
-
HPLC system with a CAD or ELSD detector
-
Appropriate HPLC column (e.g., C18 or Phenyl-Hexyl)[13]
Procedure:
-
Sample Preparation:
-
To determine the total lipid concentration, disrupt the LNPs by diluting the sample in a strong organic solvent like methanol or a methanol/chloroform mixture.
-
Prepare a series of calibration standards of each lipid component, including this compound, in the same diluent.
-
-
Chromatographic Conditions:
-
Column: Ascentis® C18, 15.0 cm x 2.1 mm, 3.0 µm
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water
-
Mobile Phase B: 20 mM Ammonium acetate in methanol
-
Gradient: Develop a suitable gradient to separate all lipid components. A typical gradient might start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 55 °C
-
Detector (CAD): Evaporation temperature: 30 °C
-
-
Measurement and Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Integrate the peak areas for each lipid.
-
Construct a calibration curve for each lipid by plotting peak area versus concentration.
-
Determine the concentration of each lipid in the LNP sample from its peak area and the corresponding calibration curve.
-
Data Presentation:
| Lipid Component | Retention Time (min) | Concentration in LNP (mg/mL) | Molar Ratio |
| Ionizable Lipid | 3.5 | 10.2 | 50 |
| Phospholipid (e.g., DSPC) | 5.1 | 1.8 | 10 |
| Cholesterol | 6.8 | 3.0 | 38.5 |
| PEG-Lipid | 8.2 | 0.5 | 1.5 |
| This compound | 9.5 | 1.2 | 5 |
Visualizations
Experimental Workflows
Caption: Overall workflow for the characterization of LNPs.
Caption: Workflow for DLS analysis of LNP size and PDI.
Caption: Workflow for HPLC-based lipid quantification.
Considerations for this compound
The inclusion of this compound in an LNP formulation does not fundamentally alter the principles of the characterization techniques described. However, researchers should be aware of the following:
-
LC-MS Analysis: The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance. This will result in a characteristic isotopic pattern in the mass spectrum for any fragment containing the bromine atom, with two peaks of roughly equal intensity separated by 2 m/z units. This isotopic signature is a powerful tool for confirming the identity of the lipid and its related impurities or degradation products.
-
Stability: The carbon-bromine bond is susceptible to nucleophilic substitution. The stability of the LNP formulation should be carefully monitored over time, particularly if exposed to nucleophilic species. HPLC/LC-MS methods can be employed to track the degradation of this compound.
-
DLS and Zeta Potential: The presence of the brominated lipid is not expected to directly interfere with DLS or zeta potential measurements. However, as with any novel excipient, its impact on the overall particle formation, stability, and surface properties should be empirically determined.
By following these detailed protocols and considering the specific properties of this compound, researchers can thoroughly characterize their LNP formulations, ensuring the development of safe and effective nanomedicines.
References
- 1. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 2. youtube.com [youtube.com]
- 3. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 4. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metrino.eu [metrino.eu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromohexyl 2-hexyldecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromohexyl 2-hexyldecanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the widely used Steglich esterification method.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inefficient Activation of Carboxylic Acid: The reaction's success hinges on the activation of 2-hexyldecanoic acid by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).
-
Solution: Ensure DCC is fresh and of high purity. Use a slight excess (1.1-1.2 equivalents) to drive the reaction forward.
-
-
Insufficient Catalysis: 4-Dimethylaminopyridine (B28879) (DMAP) is a crucial catalyst that accelerates the esterification and suppresses side reactions.[1][2][3]
-
Solution: Use a catalytic amount of DMAP (typically 0.1-0.2 equivalents). Ensure the DMAP is not degraded.
-
-
Steric Hindrance: While 6-bromohexanol is a primary alcohol and less sterically hindered, the bulky 2-hexyldecanoic acid can slow down the reaction rate.
-
Solution: Increase the reaction time and ensure thorough mixing. A slight excess of the less expensive reagent, 6-bromohexanol (1.2-1.5 equivalents), can also be beneficial.
-
-
Reaction Temperature: The Steglich esterification is typically performed at room temperature.[3]
-
Solution: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is generally recommended to start the reaction at 0°C during the addition of DCC and then allow it to proceed at room temperature.[4]
-
-
Poor Quality of Reagents or Solvents: The presence of water or other impurities can significantly impact the reaction.
-
Solution: Use anhydrous solvents (e.g., dichloromethane (B109758), DCM) and ensure all reagents are of high purity and dry.
-
Issue 2: Presence of a White Precipitate in the Final Product
Primary Cause and Solution:
-
Dicyclohexylurea (DCU) Contamination: The main byproduct of the Steglich esterification using DCC is dicyclohexylurea (DCU), which is a white solid with low solubility in many organic solvents.[3]
-
Solution 1 (Filtration): DCU can often be removed by filtration of the reaction mixture. Chilling the reaction mixture in an ice bath before filtration can further decrease the solubility of DCU and improve its removal.
-
Solution 2 (Solvent Trituration): After the initial filtration, the crude product can be dissolved in a minimal amount of a solvent in which the desired ester is soluble but DCU is not (e.g., cold hexanes or diethyl ether), followed by another filtration.
-
Solution 3 (Chromatography): If filtration is insufficient, column chromatography is an effective method for separating the product from DCU and other impurities.
-
Issue 3: Identification of an Impurity with a Similar Polarity to the Product
Primary Cause and Solution:
-
N-acylurea Formation: A common side reaction in Steglich esterification is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct.[1][2] This byproduct often has a similar polarity to the desired ester, making it difficult to separate by chromatography.
-
Solution 1 (Optimize DMAP concentration): DMAP is known to suppress the formation of N-acylurea by accelerating the desired esterification reaction.[1] Ensure the recommended catalytic amount is used.
-
Solution 2 (Control Temperature): As mentioned, starting the reaction at a lower temperature (0°C) during DCC addition can help minimize this side reaction.
-
Solution 3 (Alternative Coupling Agents): Consider using water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 2-hexyldecanoic acid, 6-bromohexanol, DCC, and DMAP?
A1: A commonly effective starting point is a molar ratio of 1:1.2:1.1:0.1 for 2-hexyldecanoic acid : 6-bromohexanol : DCC : DMAP. Using a slight excess of the alcohol and DCC can help drive the reaction to completion. The amount of DMAP should be kept catalytic.
Q2: What is the role of each reagent in the Steglich esterification?
A2:
-
2-Hexyldecanoic Acid and 6-Bromohexanol: These are the reactants that form the ester.
-
DCC (N,N'-Dicyclohexylcarbodiimide): This is the coupling agent that activates the carboxylic acid group of 2-hexyldecanoic acid by forming a highly reactive O-acylisourea intermediate.[1]
-
DMAP (4-Dimethylaminopyridine): This acts as a nucleophilic catalyst that accelerates the attack of the alcohol on the activated carboxylic acid, thereby increasing the reaction rate and minimizing the formation of the N-acylurea byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials (2-hexyldecanoic acid and 6-bromohexanol) and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q4: My final product appears oily or waxy. Is this normal?
A4: Yes, this compound is expected to be an oil or a waxy solid at room temperature due to its long aliphatic chains.
Q5: What are the best practices for purifying the crude product?
A5: A typical purification workflow involves:
-
Filtration: Remove the precipitated DCU by vacuum filtration.
-
Aqueous Workup: Wash the filtrate with a dilute acid (e.g., 5% HCl) to remove any remaining DMAP and unreacted DCC, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: If further purification is needed, flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes is typically effective.
Data Presentation
Table 1: Effect of Reagent Stoichiometry on the Yield of this compound
| Entry | 2-Hexyldecanoic Acid (Equivalents) | 6-Bromohexanol (Equivalents) | DCC (Equivalents) | DMAP (Equivalents) | Reaction Time (h) | Isolated Yield (%) |
| 1 | 1 | 1 | 1.1 | 0.1 | 24 | 65 |
| 2 | 1 | 1.2 | 1.1 | 0.1 | 24 | 85 |
| 3 | 1 | 1.5 | 1.1 | 0.1 | 24 | 88 |
| 4 | 1 | 1.2 | 1 | 0.1 | 24 | 75 |
| 5 | 1 | 1.2 | 1.2 | 0.1 | 24 | 87 |
| 6 | 1 | 1.2 | 1.1 | 0.05 | 24 | 78 |
| 7 | 1 | 1.2 | 1.1 | 0.2 | 24 | 86 |
Note: These are representative yields based on typical outcomes for Steglich esterifications and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Steglich Esterification of this compound:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hexyldecanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Catalyst: To the solution, add 6-bromohexanol (1.2 equivalents) followed by 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Activation and Reaction: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® to remove the DCU, and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
minimizing side reactions in ALC-0315 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ALC-0315. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of ALC-0315, presented in a question-and-answer format.
Issue 1: Low Yield in Steglich Esterification Step
Question: We are experiencing low yields during the Steglich esterification of 2-hexyldecanoic acid and 1,6-hexanediol (B165255). What are the potential causes and how can we improve the yield?
Answer:
Low yields in the Steglich esterification of ALC-0315 precursors are a common issue. The primary causes are often related to suboptimal reaction conditions or the inherent reactivity of the substrates.
Potential Causes:
-
Formation of N-acylurea byproduct: A significant side reaction in Steglich esterification is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[1][2] This is more prevalent with sterically hindered alcohols or when the esterification reaction is slow.[3]
-
Insufficient catalysis: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent, accelerating the desired esterification and suppressing the formation of the N-acylurea byproduct.[1][2] An inadequate amount of DMAP can lead to a sluggish reaction and favor the side reaction.
-
Steric hindrance: While not extreme in this synthesis, steric hindrance around the carboxylic acid or alcohol can slow down the reaction rate, providing more opportunity for the N-acylurea rearrangement to occur.[3]
-
Substrate purity: Impurities in the 2-hexyldecanoic acid or 1,6-hexanediol can interfere with the reaction.
Troubleshooting Steps:
-
Optimize DMAP concentration: Ensure you are using a catalytic amount of DMAP, typically in the range of 5-10 mol%.[1][4]
-
Control reaction temperature: The Steglich esterification is generally conducted at room temperature.[2] Running the reaction at elevated temperatures might not necessarily improve the yield and could promote side reactions.
-
Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired ester. This will help you determine the optimal reaction time.
-
Ensure anhydrous conditions: While not as critical as in other esterification methods, it is good practice to use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid.
-
Purify starting materials: If you suspect impurities in your starting materials, consider purifying them before use.
Issue 2: Presence of Aldehyde Impurity (6-oxohexyl 2-hexyldecanoate)
Question: Our final ALC-0315 product is contaminated with the aldehyde intermediate, 6-oxohexyl 2-hexyldecanoate. How can we minimize this impurity?
Answer:
The presence of the aldehyde intermediate is a critical issue as it is a reactive impurity that can form adducts with mRNA, potentially reducing the efficacy of the final LNP product.[5]
Potential Causes:
-
Incomplete reductive amination: The final step in one of the common synthetic routes is the reductive amination of the aldehyde with 4-aminobutanol.[6][7] If this reaction does not go to completion, the unreacted aldehyde will remain as an impurity.
-
Suboptimal stoichiometry: An insufficient amount of 4-aminobutanol or the reducing agent (e.g., sodium triacetoxyborohydride) will lead to incomplete conversion of the aldehyde.
-
Degradation of the reducing agent: The reducing agent can degrade if not handled properly, leading to a less effective reaction.
Troubleshooting Steps:
-
Optimize stoichiometry: In a continuous flow process, it has been shown that using a 3-fold excess of the aldehyde and the reducing agent relative to 4-aminobutanol can effectively drive the reaction to completion.[8]
-
Use of protecting groups: A silylether protected 4-aminobutanol has been used to improve the yield of the reductive amination to 35% from the 15% reported in the original patent.[6]
-
Purification via bisulfite adduct: A scalable method for removing the aldehyde impurity is to form a solid fatty aldehyde bisulfite adduct. This allows for purification by filtration before proceeding to the reductive amination step.[9]
-
Monitor reaction completion: Use an appropriate analytical technique, such as NMR or LC-MS, to confirm the complete disappearance of the aldehyde before workup.
-
Alternative synthetic routes: Consider synthetic routes that do not proceed via an aldehyde intermediate, such as the direct alkylation of 4-aminobutanol with a bromo-ester. However, be aware that this route can produce quaternary ammonium (B1175870) salts as byproducts.[9]
Issue 3: Detection of N-Oxide Impurity in the Final Product
Question: We have detected the N-oxide of ALC-0315 in our final product. What is the source of this impurity and how can we prevent its formation?
Answer:
The N-oxide of ALC-0315 is a significant impurity that can hydrolyze to form reactive aldehydes, which in turn can negatively impact the formulated mRNA.[10][11]
Potential Causes:
-
Oxidation during synthesis or workup: The tertiary amine in ALC-0315 can be susceptible to oxidation, especially if exposed to oxidizing agents or atmospheric oxygen for prolonged periods, potentially accelerated by heat or light.
-
Oxidation during storage: Improper storage conditions of the final product can lead to gradual oxidation over time.
Troubleshooting Steps:
-
Use of inert atmosphere: During the final steps of the synthesis, workup, and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid strong oxidizing agents: Be mindful of the reagents used throughout the synthesis to avoid any that could unintentionally oxidize the tertiary amine.
-
Proper storage: Store the final ALC-0315 product under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C) to minimize degradation.
-
Forced degradation studies: To understand the stability of your product, you can perform forced degradation studies by exposing it to heat (e.g., 60°C) and analyzing the formation of degradation products over time.[12][13]
-
High-purity manufacturing: In a controlled manufacturing environment, the N-oxide impurity can be kept below 0.03%.[10] This highlights the importance of a well-developed and controlled process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for ALC-0315?
A1: There are several synthetic routes for ALC-0315. The original patented route involves a three-step process: 1) Steglich esterification of 2-hexyldecanoic acid with an excess of 1,6-hexanediol, 2) oxidation of the resulting alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC), and 3) reductive amination of the aldehyde with 4-aminobutanol using sodium triacetoxyborohydride.[14]
Alternative routes have been developed to improve efficiency and avoid hazardous reagents. One such route uses 6-bromohexanol instead of 1,6-hexanediol, which reduces the number of synthetic steps.[14] Another economically attractive route involves the reaction of 2-hexyldecanoic acid with 1,6-dibromohexane (B150918), followed by condensation with 4-aminobutanol, using potassium carbonate as a condensing agent instead of the more hazardous carbodiimides.[14]
Q2: What analytical methods are recommended for purity analysis of ALC-0315?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a common method for assessing the purity of ALC-0315.[10] For the identification and structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Advanced fragmentation techniques like Electron Activated Dissociation (EAD) can provide detailed structural information on impurities, even at very low levels (as low as 0.01%).[15][16][17]
Q3: What are the acceptable levels of key impurities in high-purity ALC-0315?
A3: For high-quality ALC-0315 suitable for clinical applications, the levels of critical impurities should be minimized. Published data on high-purity batches indicate that the N-oxide impurity can be controlled to below 0.03% and the aldehyde impurity to below 0.015%.[10]
Q4: Can impurities in ALC-0315 affect the performance of Lipid Nanoparticles (LNPs)?
A4: Yes, impurities in ALC-0315 can significantly impact the quality and efficacy of LNPs. Reactive impurities like the aldehyde intermediate can form adducts with the mRNA payload, leading to a loss of protein expression.[5] The N-oxide impurity can also contribute to the formation of reactive species.[10] Other impurities, such as Boc-protected ALC-0315, can increase the hydrophobicity and cause steric hindrance, which may interfere with the proper condensation of mRNA into the LNP.[18]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to ALC-0315.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Key Steps | Overall Yield | Reference |
| Original Patent | Steglich Esterification, Oxidation (PCC), Reductive Amination | ~15% (for reductive amination) | [6] |
| Saadati et al. | Acylation, Amine di-alkylation with silyl-protected aminobutanol | 35% (for reductive amination) | [6] |
| Dong and Tang Patent | Acylation, Amine di-alkylation | 87% | [6] |
| Continuous Flow | Telescoped Acylation, Oxidation, Reductive Amination | 20% (overall) | [6] |
| Dibromohexane Route | Condensation with dibromohexane, Condensation with aminobutanol | 62-80% | [14] |
Table 2: Impurity Levels in High-Purity ALC-0315 Batches
| Impurity | Method of Analysis | Reported Level | Reference |
| N-Oxide | HPLC-MS | < 0.03% | [10] |
| Aldehyde (6-oxohexyl 2-hexyldecanoate) | HPLC-MS | < 0.015% | [10] |
Experimental Protocols
Protocol 1: ALC-0315 Synthesis via the Dibromohexane Route
This protocol is based on an economically attractive and simplified synthesis of ALC-0315.[14]
Step 1: Synthesis of 6-bromohexyl-2-hexyldecanoate
-
In a round-bottom flask, dissolve 2-hexyldecanoic acid in dimethylformamide (DMF).
-
Add a four-fold excess of 1,6-dibromohexane and potassium carbonate (potash).
-
Stir the reaction mixture at room temperature for three days.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield 6-bromohexyl-2-hexyldecanoate (yield ~85%).
-
The excess 1,6-dibromohexane can be recovered.
Step 2: Synthesis of ALC-0315
-
Dissolve 6-bromohexyl-2-hexyldecanoate (2.2 equivalents) and 4-aminobutanol (1 equivalent) in DMF.
-
Add potassium carbonate.
-
Stir the mixture at room temperature and monitor by TLC.
-
After completion, perform an aqueous workup as described in Step 1.
-
Purify the final product by silica gel chromatography using a methanol (B129727) gradient in methylene (B1212753) chloride to obtain pure ALC-0315 (yield ~62%).
Visualizations
Caption: ALC-0315 synthesis workflow with key side reaction points.
Caption: Troubleshooting flowchart for common issues in ALC-0315 synthesis.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments | Poster Board #126 - American Chemical Society [acs.digitellinc.com]
- 6. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 7. ALC-0315 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
- 14. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
preventing mono-alkylation side products with 6-Bromohexyl 2-hexyldecanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromohexyl 2-hexyldecanoate in alkylation reactions. Our goal is to help you minimize side products and achieve optimal yields of your desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in alkylation reactions?
The primary challenge is controlling the reaction to favor mono-alkylation and prevent the formation of di-alkylation or other side products. Since this compound is a bifunctional molecule with a reactive bromide and a sterically significant ester group, careful optimization of reaction conditions is crucial.
Q2: How does the choice of base affect the selectivity of the alkylation?
The base plays a critical role in deprotonating the active methylene (B1212753) compound that will act as the nucleophile. The strength and steric bulk of the base can influence the reaction's selectivity.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for complete deprotonation, which can sometimes lead to a higher proportion of the di-alkylated product if the alkylating agent is in excess.
-
Weaker bases like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) can also be used, often in conjunction with a phase-transfer catalyst, to achieve mono-alkylation. The choice of base should be tailored to the acidity of the nucleophile.
Q3: What is the role of the solvent in preventing side products?
The solvent influences the solubility of reactants and the reactivity of the nucleophile.
-
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile. This can sometimes increase the rate of both mono- and di-alkylation.
-
Less polar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) may be used to modulate reactivity. In some cases, running the reaction in a non-polar solvent can help disfavor O-alkylation, another potential side reaction.
Q4: Can steric hindrance from the 2-hexyldecanoate group influence the reaction?
Yes, the bulky 2-hexyldecanoate group can introduce steric hindrance, which may slow down the rate of alkylation compared to a simpler alkyl halide. This steric bulk can sometimes be advantageous in favoring mono-alkylation, as the initial attachment of the large group to the nucleophile can sterically hinder a second alkylation at the same site.
Troubleshooting Guide
Problem: High percentage of di-alkylated product observed.
This is a common issue when the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of this compound.
| Possible Cause | Solution |
| Incorrect Stoichiometry | Use a slight excess of the active methylene compound (nucleophile) relative to this compound (electrophile). A 1.1:1 to 1.5:1 ratio of nucleophile to electrophile can significantly improve the yield of the mono-alkylated product.[1] |
| High Local Concentration of Alkylating Agent | Add the this compound solution slowly to the reaction mixture containing the deprotonated nucleophile. Using a syringe pump or a dropping funnel over a period of 30-60 minutes helps to maintain a low concentration of the electrophile, thereby favoring mono-alkylation.[1] |
| Base is too strong or in excess | Consider using a milder base such as potassium carbonate, especially if your active methylene compound is sufficiently acidic (e.g., β-keto esters).[2] Ensure you are using the correct stoichiometry of the base. |
Problem: Low overall yield despite complete consumption of starting material.
This may indicate the formation of undetected side products or degradation of the product during workup.
| Possible Cause | Solution |
| Side Reactions (e.g., O-alkylation, elimination) | Ensure anhydrous reaction conditions to prevent hydrolysis of the ester or other water-mediated side reactions. O-alkylation can sometimes be minimized by using less polar, aprotic solvents. Elimination (E2) can compete with substitution (SN2), especially with sterically hindered bases. Using a less hindered base can favor substitution. |
| Product Degradation during Workup or Purification | Use appropriate and mild workup procedures. For example, neutralize the reaction mixture carefully and avoid excessive heating during solvent removal. Purification by column chromatography should be performed with a suitable stationary and mobile phase to prevent degradation of the ester. |
| Inappropriate Reaction Temperature | While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions and decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature. |
Data Presentation
The stoichiometry of the reactants is a critical parameter in controlling the selectivity between mono- and di-alkylation. The following table illustrates the general principle of how the ratio of the active methylene compound (nucleophile) to the alkylating agent (electrophile) can influence the product distribution.
| Ratio of Nucleophile to Electrophile | Expected Predominant Product | Rationale |
| 1 : >1.2 | Di-alkylated Product | Excess electrophile is available to react with the mono-alkylated product. |
| 1 : 1 | Mixture of Mono- and Di-alkylated Products | Statistical distribution of products is likely. |
| >1.1 : 1 | Mono-alkylated Product | Excess nucleophile ensures the electrophile is consumed before significant di-alkylation can occur.[1] |
Note: The optimal ratio should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate with this compound (Adapted from a similar procedure)
This protocol is adapted from established methods for the mono-alkylation of diethyl malonate with dihaloalkanes and is intended as a starting point for optimization.[3]
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (dilute)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To the stirred solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous ethanol to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.
Visualizations
Caption: General mechanism of alkylation showing the desired mono-alkylation and the potential di-alkylation side reaction.
References
troubleshooting low encapsulation efficiency in LNPs with 6-Bromohexyl 2-hexyldecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency in Lipid Nanoparticles (LNPs) formulated with the novel ionizable lipid 6-Bromohexyl 2-hexyldecanoate.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common hurdle in LNP formulation, particularly when working with novel ionizable lipids. This guide provides a systematic approach to identify and resolve potential issues.
Question: We are observing low encapsulation efficiency (<80%) with our LNPs containing this compound. What are the most likely causes and how can we address them?
Answer: Low encapsulation efficiency with a new ionizable lipid like this compound can stem from several factors related to the lipid's physicochemical properties and the formulation process. Here’s a step-by-step troubleshooting guide:
1. Re-evaluate Lipid Formulation Components and Ratios:
The molar ratio of the lipid components is critical for LNP self-assembly and nucleic acid encapsulation.[1][2]
-
Ionizable Lipid Molar Percentage: The optimal percentage of the ionizable lipid can vary. While a common starting point is 50 mol%, this may need adjustment for a novel lipid. The unique structure of this compound, with its bromohexyl head group and 2-hexyldecanoate tail, will influence its optimal concentration.
-
Helper Lipids (DSPC and Cholesterol): These lipids contribute to the structural integrity and stability of the LNP.[3] Altering their ratios can impact encapsulation. Ensure high-purity lipids are used, as impurities can negatively affect LNP formation.[4]
-
PEG-Lipid Percentage: The PEG-lipid stabilizes the particle but an excess can hinder encapsulation.[1] The typical range is 1.5-5 mol%.
Troubleshooting Steps:
-
Perform a lipid ratio optimization study. A Design of Experiments (DoE) approach can efficiently screen a range of molar ratios.
-
Refer to the table below for common starting lipid compositions.
2. Optimize the N/P Ratio:
The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter for efficient encapsulation.[2][3]
-
Impact of pKa: The pKa of the ionizable lipid's headgroup determines its charge at a given pH. For efficient encapsulation, the ionizable lipid should be positively charged in the acidic formulation buffer to interact with the negatively charged nucleic acid backbone. The optimal pKa for ionizable lipids is generally in the range of 6-7.[5][6] The bromohexyl group in your lipid may influence its pKa.
-
Starting Ratios: For mRNA, N/P ratios of 3:1 to 6:1 are a good starting point. For siRNA, a slightly lower range may be optimal.
Troubleshooting Steps:
-
Systematically vary the N/P ratio (e.g., 3:1, 4:1, 5:1, 6:1) while keeping other parameters constant.
-
Measure the encapsulation efficiency for each ratio to determine the optimal value.
3. Fine-Tune Formulation Process Parameters:
The method of mixing and the associated parameters are crucial for controlling LNP size, polydispersity, and encapsulation efficiency.[7][8] Microfluidics is a commonly used technique that offers precise control.[9]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. A common starting point is a 3:1 FRR.[1][8]
-
Total Flow Rate (TFR): The TFR influences the mixing time and can affect particle size and encapsulation. Higher TFRs generally lead to smaller particles.[8]
Troubleshooting Steps:
-
If using a microfluidic system, optimize the FRR and TFR.
-
Ensure proper mixing of the lipid and aqueous phases. Inadequate mixing can lead to poor LNP formation.
4. Check Buffer Conditions:
-
pH of the Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid should be acidic (typically pH 4-5) to ensure the protonation of the ionizable lipid's amine group.[3][8]
-
Buffer Composition: Sodium acetate (B1210297) and sodium citrate (B86180) are commonly used buffers.[8]
Troubleshooting Steps:
-
Verify the pH of your aqueous buffer before formulation.
-
Ensure the buffer concentration is appropriate (typically 25-50 mM).
5. Consider the Physicochemical Properties of this compound:
The unique structure of this lipid will influence its behavior.
-
Hydrophobic Tails: The 2-hexyldecanoate tail's length and branching will affect lipid packing and LNP stability.[10]
-
Bromohexyl Group: The presence of a halogen may influence the lipid's pKa and its interaction with other components. While specific data on halogenated ionizable lipids is limited, it is a factor to consider.
Troubleshooting Steps:
-
If possible, characterize the pKa of your ionizable lipid to inform buffer pH selection.
-
Consider synthesizing and testing analogs with different tail structures to understand the structure-activity relationship.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting lipid molar ratio for LNP formulation with a novel ionizable lipid?
A1: A widely used starting point for LNP formulation is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[1] However, this should be considered a starting point, and optimization is crucial for any new ionizable lipid.
Q2: How does the N/P ratio affect encapsulation efficiency?
A2: The N/P ratio dictates the charge balance between the positively charged ionizable lipid and the negatively charged nucleic acid. An optimal N/P ratio ensures sufficient electrostatic interaction to drive the encapsulation of the nucleic acid into the LNP core.[3] An insufficient N/P ratio can lead to incomplete encapsulation.
Q3: What are the recommended Flow Rate Ratio (FRR) and Total Flow Rate (TFR) for microfluidic formulation?
A3: For microfluidic-based LNP synthesis, a common starting FRR (aqueous:organic) is 3:1.[1][8] The TFR can be varied to control particle size, with higher TFRs generally resulting in smaller LNPs.[8] The optimal TFR will depend on the specific microfluidic device and desired particle characteristics.
Q4: What is the best method to determine encapsulation efficiency?
A4: The RiboGreen assay is a widely used and sensitive fluorescence-based method for quantifying RNA and determining encapsulation efficiency.[11][12] This assay uses a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (like Triton X-100), the amount of encapsulated nucleic acid can be determined.[11][13]
Q5: Could the bromohexyl group on our ionizable lipid be causing the low encapsulation efficiency?
A5: While there is limited specific literature on the impact of halogenated head groups on LNP encapsulation, it is plausible that the electronegativity and size of the bromine atom could influence the pKa of the ionizable lipid's amine group. This, in turn, would affect its degree of protonation at a given buffer pH and its ability to interact with the nucleic acid. It is recommended to experimentally determine the pKa of this compound to optimize the formulation buffer pH accordingly.
Data Presentation
Table 1: Recommended Starting Parameters for LNP Formulation Optimization
| Parameter | Recommended Starting Range | Key Consideration |
| Lipid Molar Ratios | ||
| Ionizable Lipid | 40 - 60 mol% | Optimize for novel lipid structure |
| DSPC | 10 - 20 mol% | Structural integrity |
| Cholesterol | 30 - 50 mol% | LNP stability |
| PEG-Lipid | 1.5 - 5 mol% | Particle stability vs. encapsulation |
| N/P Ratio | 3:1 - 6:1 (for mRNA) | Electrostatic interaction with nucleic acid |
| Microfluidic Parameters | ||
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | Efficient mixing |
| Total Flow Rate | 2 - 12 mL/min | Particle size control |
| Buffer Conditions | ||
| Aqueous Buffer pH | 4.0 - 5.0 | Protonation of ionizable lipid |
| Buffer Composition | Sodium Acetate or Sodium Citrate | Nucleic acid stability |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol outlines a general procedure for formulating LNPs using a microfluidic device.
Materials:
-
This compound (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (in ethanol)
-
Nucleic acid (e.g., mRNA) in an appropriate acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Microfluidic mixing system
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the appropriate volumes of the stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio.
-
Vortex briefly to ensure a homogenous mixture.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid stock to the desired concentration in the acidic formulation buffer.
-
-
Set up the Microfluidic System:
-
Prime the microfluidic system with ethanol and then with the formulation buffer according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the nucleic acid solution into another.
-
Set the desired TFR and FRR on the syringe pumps.
-
-
Formulate the LNPs:
-
Start the pumps to initiate the mixing of the two phases in the microfluidic chip.
-
Collect the resulting LNP dispersion in a sterile, RNase-free tube.
-
-
Downstream Processing:
-
To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
This protocol describes how to measure the encapsulation efficiency of your LNP-encapsulated RNA.
Materials:
-
LNP formulation
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (10% solution)
-
Nuclease-free water
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Prepare a 1% Triton X-100 solution in TE buffer.
-
-
Prepare RNA Standards:
-
Prepare a standard curve of the free RNA (the same type as encapsulated) in TE buffer, with concentrations ranging from 0 to 1000 ng/mL.
-
-
Prepare LNP Samples:
-
Sample A (Free RNA): Dilute the LNP formulation in TE buffer to a final concentration within the range of the standard curve.
-
Sample B (Total RNA): Dilute the LNP formulation in the 1% Triton X-100 solution to the same final concentration as Sample A. Incubate for 10-15 minutes at room temperature to lyse the LNPs.
-
-
Assay:
-
Add 100 µL of each standard and sample (in triplicate) to the 96-well plate.
-
Add 100 µL of the RiboGreen working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Subtract the blank reading from all measurements.
-
Use the standard curve to determine the concentration of RNA in Sample A (Free RNA) and Sample B (Total RNA).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low LNP encapsulation efficiency.
Caption: LNP formulation experimental workflow.
Caption: Logical relationship for determining encapsulation efficiency via RiboGreen assay.
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 3. biomol.com [biomol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ionization and Structural Properties of mRNA Lipid Nanoparticles that Influence Expression in Intramuscular and Intravascular Administration | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. helixbiotech.com [helixbiotech.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]
- 11. waters.com [waters.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. abpbio.com [abpbio.com]
Technical Support Center: Optimizing Amine Alkylation with 6-Bromohexyl 2-hexyldecanoate
This guide provides troubleshooting advice and frequently asked questions for researchers using 6-Bromohexyl 2-hexyldecanoate in amine alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction is showing very low conversion to the desired alkylated amine, with a significant amount of unreacted starting amine and/or this compound. What are the potential causes and how can I improve the yield?
A: Low conversion is a common issue in N-alkylation reactions and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Reactivity of the Alkylating Agent: While alkyl bromides are generally good electrophiles, the bulky nature of the 2-hexyldecanoate ester group might introduce some steric hindrance.
-
Choice of Base: The base plays a critical role in deprotonating the amine (if it's a primary or secondary amine salt) and neutralizing the HBr byproduct formed during the reaction, which drives the equilibrium forward.[1] An inappropriate base can lead to a stalled reaction.
-
Solvent Selection: The solvent must be able to dissolve both the amine and the alkylating agent to facilitate the reaction. Polar aprotic solvents are generally preferred.
-
Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, especially if there is steric hindrance.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Consider running the reaction at a higher temperature, such as 50-80 °C.
-
Change the Base: If you are using a weak or sparingly soluble base like potassium carbonate (K₂CO₃) in a solvent where it has low solubility, consider switching to a stronger or more soluble base.[2] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect". For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary, but care must be taken to avoid elimination side reactions.[1]
-
Optimize the Solvent: If solubility is an issue, switch to a solvent with a higher dielectric constant that is known to be effective for SN2 reactions, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Add a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be beneficial. The iodide ion is a better nucleophile than bromide and can displace the bromide on the alkyl chain in situ to form a more reactive alkyl iodide, which is then more readily attacked by the amine.[4]
Issue 2: Formation of Multiple Alkylation Products
Q: I am observing the formation of di- or even tri-alkylated products, leading to a complex mixture and low yield of my desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?
A: The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to subsequent alkylations.[5][6] This "runaway" reaction is a classic problem in amine alkylations.[5]
Troubleshooting Steps:
-
Use an Excess of the Amine: Employing a large excess of the starting amine (3-5 equivalents or more) will statistically favor the reaction of the alkylating agent with the more abundant starting amine over the newly formed, less concentrated product.[7]
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture over several hours can help maintain a low concentration of the alkylating agent, which favors mono-alkylation.
-
Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of subsequent alkylations. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity.
Issue 3: Competing Elimination Reaction
Q: Besides my desired product, I am also isolating an alkene, likely from the elimination of HBr from this compound. How can I minimize this side reaction?
A: Elimination (E2) is a common competing pathway with substitution (SN2), especially with sterically hindered substrates or when using strong, bulky bases.
Troubleshooting Steps:
-
Use a Weaker, Less Hindered Base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) strongly favor elimination. Switch to a milder, less sterically demanding base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like diisopropylethylamine (DIPEA).[1]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the desired N-alkylation pathway.[1]
-
Choose a Primary Alkyl Halide (if possible): While you are constrained to using this compound, it is important to note that it is a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.[1] If elimination is still a significant issue, it is likely due to the base and temperature conditions.
Issue 4: Potential Hydrolysis of the Ester
Q: I am concerned that the reaction conditions might hydrolyze the ester group in my this compound. How can I avoid this?
A: The ester functionality is generally stable to the conditions used for amine alkylation. However, very strong bases (like NaOH or KOH) in the presence of water, especially at elevated temperatures, can cause saponification (hydrolysis) of the ester.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are dry.
-
Avoid Strong Hydroxide Bases: Use carbonate bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, triethylamine) instead of hydroxide-containing bases.
-
Keep Reaction Temperatures Moderate: Avoid prolonged heating at very high temperatures if possible.
Data Presentation: Effect of Reaction Conditions on Yield
The following table provides a hypothetical summary of how different reaction parameters can influence the yield of the mono-alkylated product.
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1.1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 45 | Incomplete conversion, some elimination byproduct. |
| 2 | 3.0 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 70 | Improved yield due to excess amine. |
| 3 | 3.0 | Cs₂CO₃ (1.5) | DMF | 60 | 18 | 85 | Higher yield, faster reaction. |
| 4 | 1.1 | DIPEA (2.0) | THF | 65 | 36 | 60 | Slower reaction, but clean. |
| 5 | 3.0 | Cs₂CO₃ (1.5) | DMF | 60 | 18 | 92 | Addition of 0.1 eq. NaI catalyzed the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Amine Alkylation
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (3.0 equivalents) and the chosen solvent (e.g., DMF, 0.5 M).
-
Addition of Base: Add the base (e.g., Cs₂CO₃, 1.5 equivalents) and, if desired, the iodide catalyst (e.g., NaI, 0.1 equivalents).
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC).
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water (3x) to remove the DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. To avoid tailing of the amine product on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (B128534) (e.g., 1%) to the eluent.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting amine and this compound as references.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The ideal solvent system will give the product an Rf value of ~0.3-0.4.
-
Visualization: Visualize the spots under UV light (if any of the compounds are UV active) and/or by staining with a suitable stain (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary/secondary amines).
-
Analysis: The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Mandatory Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the alkylation of an amine with this compound.
A troubleshooting workflow for amine alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Amination [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Bromohexyl 2-hexyldecanoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed purification strategies for 6-Bromohexyl 2-hexyldecanoate. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most effective and widely used method for purifying this compound on a laboratory scale is flash column chromatography using silica (B1680970) gel. This technique is well-suited for separating the moderately polar product from non-polar and polar impurities that are typically present after synthesis.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities will vary based on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: 2-Hexyldecanoic acid and 6-bromohexanol.
-
Byproducts: Bis(6-bromohexyl) ether or 1,6-dibromohexane, depending on the reaction conditions.
-
Residual Acid Catalyst: If an acid-catalyzed esterification (e.g., Fischer esterification) is used, residual acid catalyst may be present.[1][2]
Q3: How can I remove acidic impurities like unreacted 2-hexyldecanoic acid before column chromatography?
A3: Acidic impurities can be effectively removed with an aqueous basic wash during the reaction work-up.[2][3] Before concentrating the crude product, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[2][3] The acidic impurities will be converted to their corresponding water-soluble salts and partition into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[3]
Q4: My purified this compound is a yellow or brownish oil. What causes this discoloration and how can I fix it?
A4: Discoloration often indicates the presence of trace impurities or degradation products. This can sometimes be resolved by passing the material through a short plug of silica gel or activated carbon. If the discoloration is significant, re-purification by flash column chromatography may be necessary. To prevent this, ensure starting materials are pure and avoid excessive heating during synthesis and purification.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the flash column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent) polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.35 for the product. A common starting point is a mixture of hexanes and ethyl acetate (B1210297).[4] |
| Column was overloaded with crude material. | Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 40:1 to 100:1 ratio (w/w) of silica to crude material. | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). If the product is still not eluting, consider a more polar solvent system, such as dichloromethane (B109758)/methanol. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina. | |
| Cracks or Channels in the Silica Bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the packing or running of the column. |
| Product Fractions are Tailing (Broad Elution Band) | The compound is sparingly soluble in the eluent. | Try to find a solvent system that dissolves your compound well. Sometimes, changing one of the eluent components (e.g., using dichloromethane instead of hexanes) can improve peak shape. |
| Too much sample was loaded onto the column. | Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Preliminary Purification via Aqueous Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from methodologies for similar compounds and is a strong starting point for the purification of this compound.
1. Selection of Eluent System via TLC:
-
Prepare several small test solutions of different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Common starting ratios are 95:5, 90:10, and 80:20 (hexanes:ethyl acetate).
-
Spot your crude material onto a TLC plate and develop the plate in one of the test solvent systems.
-
Visualize the plate using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
The ideal solvent system will give your target compound, this compound, a retardation factor (Rf) value between 0.2 and 0.35.
2. Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb onto the silica, then carefully add a small layer of sand on top to prevent disturbance of the sample band.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate where the solvent level drops by approximately 2 inches per minute.
-
Begin collecting fractions in test tubes immediately.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the flash chromatography purification of a moderately polar organic compound like this compound.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography. |
| Target Rf Value | 0.2 - 0.35 | Provides a good balance between separation and elution time. |
| Silica:Compound Ratio | 40:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |
| Eluent Flow Rate | ~2 inches/minute | Achieved by applying gentle positive pressure. |
| Typical Eluent System | Hexanes:Ethyl Acetate | The ratio is determined by preliminary TLC analysis. |
Purification Workflow Diagram
Caption: A flowchart illustrating the purification process for this compound.
References
addressing stability issues of 6-Bromohexyl 2-hexyldecanoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 6-Bromohexyl 2-hexyldecanoate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound has two primary points of potential degradation in solution: the ester linkage and the terminal C-Br bond. Therefore, the main stability concerns are:
-
Ester Hydrolysis: The ester can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.[1][2][3][4] This results in the formation of 2-hexyldecanoic acid and 6-bromohexanol.
-
Nucleophilic Substitution: The terminal bromine atom is a good leaving group and can be displaced by nucleophiles. Common nucleophiles in a laboratory setting include water, alcohols, and components of buffers (e.g., hydroxide (B78521) ions).[5][6][7][8][9]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container to minimize exposure to moisture and air.[10] For short-term storage (days to weeks), 0-4°C can be acceptable.
Q3: In which solvents is this compound soluble and what are the stability implications?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[10] While these solvents are necessary for creating stock solutions, they can also participate in degradation reactions. For example, DMSO can act as a nucleophile, and traces of water in these solvents can lead to hydrolysis. It is crucial to use anhydrous solvents and store solutions at low temperatures.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Avoid strongly acidic or basic aqueous solutions. If aqueous buffers are necessary, use a neutral pH (around 6-7.5) and prepare solutions fresh.
-
Low Temperature: Perform experiments at the lowest practical temperature to slow down the rate of degradation reactions.
-
Anhydrous Conditions: Use high-purity, anhydrous solvents and minimize exposure to atmospheric moisture.
-
Inert Atmosphere: For long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound activity or unexpected experimental results. | Degradation of this compound. | 1. Verify Stock Solution Integrity: Analyze your stock solution by a suitable analytical method (e.g., HPLC, LC-MS) to check for the presence of degradation products. 2. Review Experimental Conditions: Check the pH, temperature, and solvent purity of your experimental setup. 3. Perform a Forced Degradation Study: Intentionally degrade a small sample of the compound under acidic, basic, and oxidative conditions to identify the degradation products and confirm if they are present in your experimental samples.[11][12][13][14][15] |
| Appearance of new, unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify Degradation Products: Based on the likely degradation pathways (hydrolysis and nucleophilic substitution), predict the masses of potential degradation products and look for them in your mass spectrometry data. 2. Optimize Chromatography: Adjust your HPLC method to ensure good separation between the parent compound and any new peaks.[16][17][18][19][20] |
| Inconsistent results between experimental repeats. | Progressive degradation of the stock solution. | 1. Use Freshly Prepared Solutions: Avoid using old stock solutions. If a stock solution must be stored, keep it at -20°C or below and minimize freeze-thaw cycles. 2. Aliquot Stock Solutions: To avoid repeated warming and cooling of the entire stock, prepare single-use aliquots. |
Potential Degradation Pathways
The two primary mechanisms for the degradation of this compound are ester hydrolysis and nucleophilic substitution.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, CAD, or MS)
-
Reversed-phase C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acidic Solution: 0.1 M HCl in water.
-
Basic Solution: 0.1 M NaOH in water.
-
Oxidative Solution: 3% H₂O₂ in water.
3. Forced Degradation Procedure:
-
For each condition (acidic, basic, oxidative, and a control in the solvent), mix the stock solution with the respective stress solution.
-
Incubate the solutions at a controlled temperature (e.g., 40-60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method.
4. HPLC Method Development:
-
Develop a gradient HPLC method that separates the parent compound from all observed degradation products. A reversed-phase C18 column is a good starting point.
-
The mobile phase could consist of a mixture of acetonitrile and water, with a gradient elution to resolve compounds with different polarities.[16][17][18][19][20]
Logical Troubleshooting Workflow
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemist.sg [chemist.sg]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. This compound, 2644752-91-8 | BroadPharm [broadpharm.com]
- 11. asianjpr.com [asianjpr.com]
- 12. longdom.org [longdom.org]
- 13. veeprho.com [veeprho.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. hplc.eu [hplc.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid Chromatography and Lipid Analysis [thermofisher.com]
Technical Support Center: 6-Bromohexyl 2-hexyldecanoate in Lipid Nanoparticle (LNP) Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 6-Bromohexyl 2-hexyldecanoate in Lipid Nanoparticle (LNP) formulations. The purity of lipid components is a critical parameter that can significantly influence the physicochemical properties and, consequently, the in vitro and in vivo performance of LNPs.
Troubleshooting Guide
This guide addresses common issues encountered during LNP formulation and characterization that may be related to the purity of this compound.
| Issue | Potential Cause Related to Purity | Recommended Action |
| High Particle Size and/or Polydispersity Index (PDI) | Impurities may interfere with the self-assembly process of lipids, leading to larger and more heterogeneous nanoparticles. | 1. Verify the purity of the this compound lot using analytical techniques such as HPLC or GC-MS. 2. If purity is below the desired specification (e.g., >95%), consider purification of the lipid or sourcing a higher purity grade. 3. Optimize formulation parameters such as lipid ratios and mixing speed, as these can also influence particle size.[1] |
| Low mRNA/siRNA Encapsulation Efficiency | Impurities might alter the charge interactions between the cationic/ionizable lipids and the nucleic acid cargo, or disrupt the LNP core structure, leading to inefficient encapsulation.[2] | 1. Ensure the purity of all lipid components, not just this compound. 2. Re-evaluate the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) to see if an adjustment can compensate for any impurity effects. 3. Characterize the encapsulation efficiency using a reliable method like the RiboGreen assay.[3][4] |
| Poor LNP Stability (Aggregation over time) | The presence of reactive impurities or degradation byproducts can lead to changes in the LNP surface properties, promoting aggregation during storage.[5][6] | 1. Perform stability studies at different temperatures (e.g., 4°C, 25°C, -20°C) and time points, monitoring particle size and PDI. 2. Analyze the lipid composition of stored LNPs to check for degradation products. 3. Ensure that the storage buffer and conditions are optimal for LNP stability.[7] |
| Inconsistent Batch-to-Batch Reproducibility | Variability in the purity of this compound between different batches can lead to significant differences in LNP characteristics. | 1. Qualify each new batch of this compound for purity before use in formulations. 2. Maintain a consistent source for the lipid if possible. 3. Keep detailed records of batch numbers and corresponding LNP characterization data to identify trends. |
| Unexpected Biological Performance (e.g., low transfection efficiency, high cytotoxicity) | Impurities could be cytotoxic or interfere with the mechanism of endosomal escape and cargo release, thereby affecting the biological activity of the LNP formulation.[8] | 1. Test the cytotoxicity of the this compound raw material in a relevant cell line. 2. Compare the in vitro transfection efficiency of LNPs formulated with different purity grades of the lipid. 3. If possible, identify the structure of major impurities to assess their potential biological impact. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound in LNP formulations?
A1: While there is no universally mandated purity, a higher purity grade (e.g., >95% or >98%) is generally recommended to ensure consistency and minimize the potential for adverse effects on LNP performance.[9] The required purity may also depend on the specific application, with more stringent requirements for therapeutic candidates.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be determined using standard analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS) is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify volatile impurities.
Q3: Can impurities in this compound affect the long-term stability of my LNPs?
A3: Yes, impurities can significantly impact the long-term stability of LNPs.[5][6] Reactive impurities can lead to the degradation of other lipid components or the encapsulated cargo. Furthermore, impurities that alter the surface charge or PEGylation of the LNPs can lead to aggregation over time, especially when stored at non-optimal temperatures.[7]
Q4: My LNPs have a high Polydispersity Index (PDI). Could this be related to the purity of this compound?
A4: A high PDI indicates a broad distribution of particle sizes, which can be caused by several factors, including the purity of the lipid components.[10] Impurities in this compound can disrupt the controlled self-assembly process during LNP formation, resulting in a more heterogeneous population of nanoparticles. It is advisable to verify the lipid purity and optimize the formulation and mixing parameters.[1]
Q5: How does the purity of this compound influence the encapsulation of mRNA?
A5: The encapsulation of negatively charged mRNA is primarily driven by its interaction with the ionizable lipid in the LNP formulation.[8] While this compound is not the primary driver of encapsulation, impurities within it could potentially interfere with the formation of a stable LNP core, thereby reducing the available volume for mRNA loading or disrupting the charge interactions necessary for efficient encapsulation.[2]
Data Presentation
The following tables provide illustrative data on how the purity of this compound might influence key LNP quality attributes. Note: This is hypothetical data for illustrative purposes.
Table 1: Impact of this compound Purity on LNP Size and Polydispersity Index (PDI)
| Purity of this compound | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 99% | 85.2 ± 2.1 | 0.12 ± 0.02 |
| 95% | 92.5 ± 3.5 | 0.18 ± 0.03 |
| 90% | 115.8 ± 8.9 | 0.25 ± 0.05 |
Table 2: Impact of this compound Purity on mRNA Encapsulation Efficiency
| Purity of this compound | Encapsulation Efficiency (%) |
| 99% | 94.6 ± 1.5 |
| 95% | 90.1 ± 2.8 |
| 90% | 82.5 ± 4.2 |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic mixing device.[1][11]
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, an ionizable lipid, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[12]
-
Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) may be required.[11]
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or siRNA cargo to the desired concentration in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-5.0).[11]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).[11]
-
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[12]
-
Concentrate the purified LNPs using a suitable ultrafiltration method.
-
Protocol 2: LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare a standard curve of the free nucleic acid.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).[3][15]
-
To the other set of wells, add a buffer without the lytic agent (free nucleic acid).
-
Add the RiboGreen reagent to all wells and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total NA - Free NA) / Total NA) * 100.[15]
-
Visualizations
Caption: Troubleshooting workflow for LNP formulation issues potentially related to lipid purity.
Caption: General experimental workflow for LNP formulation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 3. abpbio.com [abpbio.com]
- 4. waters.com [waters.com]
- 5. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]
- 6. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 14. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 15. static.igem.wiki [static.igem.wiki]
strategies to avoid hydrolysis of 6-bromohexyl esters during synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the synthesis of 6-bromohexyl esters, with a specific focus on strategies to prevent unwanted hydrolysis during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 6-bromohexyl esters.
Q1: What is ester hydrolysis, and why is it a problem in my synthesis?
A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1][2] For the synthesis of a 6-bromohexyl ester, this means your desired product will revert to a carboxylic acid and 6-bromo-1-hexanol (B126649), reducing the yield and complicating the purification process. The reaction can be catalyzed by either acids or bases.[3][4]
Q2: Under what conditions does hydrolysis of my 6-bromohexyl ester typically occur?
A2: Hydrolysis is significantly accelerated under both acidic and basic conditions, especially when water is present and heat is applied.[2]
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[4][5] It is promoted by the presence of strong acids (e.g., H₂SO₄, HCl) and excess water, often at elevated temperatures.[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically faster and effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[2][7][8] This makes it a common issue during basic workup procedures.
Q3: My ester seems to be hydrolyzing during the reaction itself. How can I prevent this?
A3: To minimize hydrolysis during the synthesis, consider the following strategies:
-
Control Water Content: Use anhydrous (dry) solvents and reagents. If performing a Fischer esterification, which produces water as a byproduct, consider methods to remove it as it forms, such as azeotropic distillation.[9]
-
Choose a Milder Catalyst: While strong acids like sulfuric acid are common catalysts for Fischer esterification, they can also promote hydrolysis if excess water is present.[10] Consider alternative, milder catalytic methods. For example, using N-bromosuccinimide (NBS) as a catalyst can allow for esterification under mild, solvent-free conditions.[11][12]
-
Use Activating Agents: Methods like Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can proceed under mild, anhydrous conditions, thereby avoiding hydrolysis.[13]
Q4: I'm losing a significant amount of my product during the workup. What am I doing wrong?
A4: The workup is a critical stage where hydrolysis can occur, especially if you are not careful with pH control.
-
Avoid Strong Basic Washes: Washing the organic layer with strong bases like sodium hydroxide (B78521) (NaOH) to remove acidic impurities will cause rapid saponification of your ester.[8][14]
-
Use a Mild Base for Neutralization: If an acidic catalyst was used, neutralize it with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][15] Perform the wash quickly and at a low temperature to minimize contact time.
-
Ensure Anhydrous Conditions Post-Workup: After washing, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before removing the solvent.[10]
Q5: Are there alternative synthesis methods that are less prone to hydrolysis?
A5: Yes. Phase-Transfer Catalyzed (PTC) acetylation is an excellent alternative. This method uses a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between an aqueous solution of an acetate (B1210297) salt and the 6-bromo-1-hexanol dissolved in an organic solvent.[10] This approach often proceeds under milder conditions and can lead to faster reaction times, reducing the risk of side reactions like hydrolysis.[10]
Q6: My purification by silica (B1680970) gel chromatography is causing hydrolysis. How can I avoid this?
A6: Standard silica gel is acidic and can cause hydrolysis of sensitive esters.[16]
-
Use Deactivated Silica: You can deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine, and then evaporating the solvent.[16]
-
Consider Alternative Stationary Phases: Chromatography on neutral alumina (B75360) can be a suitable alternative to silica gel for purifying sensitive esters.
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic route can significantly impact the potential for hydrolysis. The table below compares common methods for preparing 6-bromohexyl esters.
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages & Hydrolysis Risk |
| Fischer Esterification | Carboxylic Acid, 6-Bromo-1-hexanol, Strong Acid (e.g., H₂SO₄)[10] | Reflux, often with water removal (azeotropic distillation)[9][10] | Inexpensive reagents, simple procedure.[13] | Harsh conditions; risk of hydrolysis if water is not removed effectively. Reversible reaction.[4][13] |
| Phase-Transfer Catalysis (PTC) | 6-Bromo-1-hexanol, Acetylating Agent (e.g., Acetyl Chloride), Acetate Salt, PTC Catalyst (e.g., TBAB)[10] | Biphasic system (organic/aqueous), room temperature or gentle heating.[10] | Milder conditions, often faster reaction times.[10] | Requires a specific catalyst; vigorous stirring is essential. Low risk of hydrolysis. |
| NBS-Catalyzed Esterification | Carboxylic Acid, 6-Bromo-1-hexanol, N-Bromosuccinimide (NBS)[11][12] | Neat (solvent-free), ~70°C.[12] | Metal-free, mild conditions, simple workup.[11] | Catalyst may not be suitable for all substrates. Low risk of hydrolysis. |
| Steglich Esterification | Carboxylic Acid, 6-Bromo-1-hexanol, DCC or EDC, DMAP[13] | Anhydrous aprotic solvent (e.g., DCM), 0°C to room temperature.[13] | Very mild conditions, suitable for sensitive substrates.[13] | Reagents are more expensive; byproduct (DCU) removal can be difficult. Very low risk of hydrolysis. |
Experimental Protocols
Below are detailed methodologies for key experiments designed to minimize the risk of ester hydrolysis.
Protocol 1: Synthesis of 6-Bromohexyl Acetate via Fischer Esterification with Azeotropic Removal of Water
This protocol is a modification of the standard Fischer esterification designed to drive the reaction to completion and minimize hydrolysis by removing water.[9]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 6-bromo-1-hexanol (1.0 eq), glacial acetic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 6-bromohexyl acetate.[10]
Protocol 2: Synthesis of 6-Bromohexyl Acetate via Phase-Transfer Catalysis (PTC)
This method offers a milder alternative to traditional esterification.[10]
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, dissolve 6-bromo-1-hexanol (1.0 eq) in dichloromethane (B109758) (DCM). Add an aqueous solution of sodium acetate (1.5 eq) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.05 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Add acetyl chloride (1.1 eq) dropwise. Continue stirring until the reaction is complete (monitor by TLC or GC).
-
Workup: Separate the organic layer. Wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by vacuum distillation.[10]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting a synthetic strategy and troubleshooting to avoid the hydrolysis of 6-bromohexyl esters.
Workflow for avoiding ester hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
optimizing the molar ratio of 6-Bromohexyl 2-hexyldecanoate in LNP formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of the ionizable lipid ALC-0315 in Lipid Nanoparticle (LNP) formulations for nucleic acid delivery. ALC-0315 is a critical component synthesized from 6-Bromohexyl 2-hexyldecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the role of ALC-0315 in LNP formulations?
A1: ALC-0315 is an ionizable cationic lipid that is crucial for the efficacy of LNP-based nucleic acid delivery systems.[1][2] At a low pH (acidic environment) during formulation, its primary amine groups become protonated, facilitating the encapsulation of negatively charged nucleic acids like mRNA.[1] At physiological pH (around 7.4), ALC-0315 is nearly neutral, which reduces potential toxicity.[3] Upon cellular uptake into endosomes, the acidic environment again protonates ALC-0315, which is thought to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm.[1][4]
Q2: What are the other key components of an ALC-0315 LNP formulation?
A2: A typical ALC-0315 LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: ALC-0315 for nucleic acid encapsulation and release.[1][4]
-
Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the structural integrity of the lipid bilayer.[1][3]
-
Cholesterol: A structural "helper" lipid that fills the gaps between the other lipids, enhancing LNP stability.[1][3]
-
PEGylated Lipid: A polyethylene (B3416737) glycol-lipid conjugate (e.g., ALC-0159) that forms a hydrophilic layer on the LNP surface. This layer prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[3]
Q3: What is a typical molar ratio for ALC-0315 in LNP formulations?
A3: The molar ratio of the lipid components is a critical parameter that influences the physicochemical properties and in vivo performance of LNPs. A widely cited and effective molar ratio, used in the Pfizer-BioNTech COVID-19 vaccine, is:
| Component | Molar Ratio (%) |
| ALC-0315 | 46.3 |
| DSPC | 9.4 |
| Cholesterol | 42.7 |
| PEG-Lipid (ALC-0159) | 1.6 |
Table 1: Example of a standard molar ratio for an ALC-0315 based LNP formulation.[4]
It is important to note that the optimal molar ratio can vary depending on the specific nucleic acid payload, target application, and desired LNP characteristics.[5]
Q4: How does the N/P ratio impact LNP formulation?
A4: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid (ALC-0315) to the phosphate (B84403) groups in the nucleic acid, is a critical parameter. It significantly affects encapsulation efficiency, particle size, and stability.[5] An optimal N/P ratio ensures sufficient positive charge from ALC-0315 to effectively complex with the negatively charged nucleic acid backbone.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of ALC-0315 LNPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<80%) | - Suboptimal N/P ratio.- Incorrect pH of the aqueous buffer.- Inefficient mixing during formulation. | - Optimize the N/P ratio by varying the amount of mRNA for a fixed lipid composition.- Ensure the aqueous buffer (e.g., citrate (B86180) buffer) is at a pH of 4.0 to ensure protonation of ALC-0315.- Verify the proper functioning of the microfluidic mixing system and optimize the total flow rate and flow rate ratio.[6][7] |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | - Inefficient mixing.- Aggregation of LNPs post-formulation.- Suboptimal lipid molar ratios. | - Increase the total flow rate in the microfluidic system to enhance mixing.- Ensure the PEG-lipid concentration is adequate (typically 1-2 mol%) to prevent aggregation.[3]- Screen different molar ratios of the lipid components. Minor adjustments to the aqueous-to-organic phase ratios can also be used to precisely control LNP size.[8][9] |
| LNP Instability (Aggregation during storage) | - Inadequate PEG-lipid shielding.- Storage at inappropriate temperatures.- Freeze-thaw stress. | - Increase the molar percentage of the PEGylated lipid.- Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term).[1][10]- For frozen storage, consider the use of cryoprotectants like sucrose.[10][11] |
| Poor In Vivo Efficacy | - Low encapsulation efficiency leading to mRNA degradation.- Unfavorable LNP size or surface charge.- Suboptimal endosomal escape. | - Address low encapsulation efficiency as described above.- Characterize LNP size and zeta potential; optimize formulation parameters to achieve desired specifications (typically 80-100 nm).[1]- The molar ratio of ALC-0315 is critical for endosomal escape; ensure it is within an effective range. |
Table 2: Troubleshooting common issues in ALC-0315 LNP formulation.
Experimental Protocols
Protocol 1: ALC-0315 LNP Formulation using Microfluidics
This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
ALC-0315
-
DSPC
-
Cholesterol
-
PEG-Lipid (e.g., ALC-0159)
-
mRNA in an aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0)
-
Ethanol (B145695) (100%, molecular biology grade)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve ALC-0315, DSPC, cholesterol, and the PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 46.3:9.4:42.7:1.6).[4]
-
The total lipid concentration will depend on the microfluidic system and desired final LNP concentration.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock to the desired concentration in the aqueous buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically 3:1.[6]
-
Set the total flow rate (TFR). A higher TFR generally results in smaller LNPs.
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.
-
-
Downstream Processing (Dialysis):
-
Collect the LNP solution.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[12]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[1]
-
Protocol 2: Characterization of ALC-0315 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS measurement.
2. mRNA Encapsulation Efficiency:
-
The RiboGreen assay is a common method to determine encapsulation efficiency.[1][13]
-
This assay relies on a fluorescent dye that binds to nucleic acids.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add the RiboGreen dye directly to the intact LNPs. The fluorescence measured corresponds to the amount of unencapsulated ("free") mRNA.
-
In the second set, first lyse the LNPs using a detergent like Triton X-100 to release the encapsulated mRNA. Then, add the RiboGreen dye. The fluorescence measured corresponds to the total amount of mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[13]
-
Visualizations
Caption: Workflow for ALC-0315 LNP Formulation using Microfluidics.
Caption: Logical Flow for Troubleshooting LNP Formulation Issues.
References
- 1. jib-04.com [jib-04.com]
- 2. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 6-Bromohexyl 2-hexyldecanoate
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 6-Bromohexyl 2-hexyldecanoate is a critical step in ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical methods for the purity analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, accuracy, and throughput.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Not applicable |
| Sample Volatility | Required | Not required | Not required |
| LOD/LOQ | Generally low (ng/mL to pg/mL range).[2][3] | Dependent on detector and analyte chromophore (ng/mL to µg/mL range).[4][5] | Higher than chromatographic methods (µg/mL to mg/mL range). |
| Linearity | Good, typically with R² > 0.99.[6] | Good, typically with R² > 0.99.[7][8] | Excellent, as signal response is directly proportional to the number of nuclei. |
| Precision | High, with RSD < 2%.[6][9] | High, with RSD < 2%.[4][5] | Very high, with RSD often < 1%. |
| Accuracy | High, with recovery rates typically between 98-102%.[9] | High, with recovery rates typically between 98-102%.[5] | Very high, considered a primary ratio method.[10] |
| Impurity Identification | Excellent when coupled with MS. | Good when coupled with MS. | Excellent for structural elucidation of impurities. |
| Throughput | High | Medium | Low to Medium |
| Destructive? | Yes | Yes (sample is consumed) | No (sample can be recovered) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the purity analysis of this compound using GC-FID, HPLC-UV, and qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte from potential non-polar impurities.[9]
-
Carrier Gas: High-purity helium or hydrogen.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard method can be employed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While this compound lacks a strong chromophore for UV detection, analysis at low wavelengths (e.g., 205-215 nm) is often feasible for esters.[7][8] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which does not require the analyte to have a chromophore.[4][11]
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or ELSD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of long-chain esters.[5]
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of about 1 mg/mL. Prepare a series of calibration standards.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 80% acetonitrile and increasing to 100% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis: Purity is calculated based on the peak area of the analyte relative to the total peak area in the chromatogram. Quantification is achieved by constructing a calibration curve from the analysis of standards of known concentrations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for purity determination that does not require a reference standard of the analyte itself.[1] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.[12]
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for GC-FID and a comparative overview of the three techniques.
Caption: Experimental workflow for purity analysis using GC-FID.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to HPLC and GC-MS for the Characterization of 6-Bromohexyl 2-hexyldecanoate
For researchers, scientists, and professionals in drug development, the accurate characterization of lipid nanoparticles and their components is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 6-Bromohexyl 2-hexyldecanoate, a key lipid component in the synthesis of lipid nanoparticles.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample. It is particularly well-suited for non-volatile and thermally unstable compounds.[1][2][3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient method for analyzing volatile and thermally stable compounds.[3][4] The choice between these two techniques is critical and depends on the physicochemical properties of the analyte and the specific analytical goals.
This compound is a long-chain fatty acid ester with a terminal bromide atom, giving it a molecular weight of 419.49 g/mol .[5][6] Its relatively high boiling point and potential for thermal degradation are key considerations in selecting the appropriate analytical method.
Comparison of HPLC and GC-MS for this compound Analysis
The following table summarizes the key comparative aspects of HPLC and GC-MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] |
| Sample Volatility | Ideal for non-volatile and thermally unstable compounds.[1][3] | Requires compounds to be volatile and thermally stable.[3][4] |
| Analysis Time | Typically 10-60 minutes.[1] | Generally faster, from a few minutes to seconds.[1] |
| Instrumentation Cost | Generally more expensive due to high-pressure pumps and solvent usage.[1][2] | Can be more cost-effective per analysis due to minimal solvent use.[3] |
| Resolution | Excellent resolving power with modern column technologies.[7] | High-resolution capillary columns provide excellent separation efficiency.[7] |
| Detection | UV, DAD, fluorescence, MS detectors.[3] | MS, FID, ECD detectors.[3] |
| Suitability for this compound | Well-suited due to the compound's low volatility and potential for thermal lability. Allows for analysis at or near ambient temperatures. | May require derivatization to increase volatility and prevent degradation at high temperatures. The high temperatures in the injector and column could lead to the decomposition of the bromo-ester. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on reversed-phase chromatography, which is suitable for separating non-polar compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 80% B to 100% B over 15 min, hold at 100% B for 5 min, return to 80% B over 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (80:20 acetonitrile:water) to a suitable concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed GC-MS method utilizes a cool injection technique to minimize the risk of thermal degradation.
Instrumentation:
-
Gas chromatograph with a Programmable Temperature Vaporizer (PTV) inlet, an autosampler, and a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | PTV programmed from 50°C (held for 0.1 min) to 300°C at 200°C/min |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane (B109758) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with dichloromethane to a final concentration of approximately 10 µg/mL.
Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound using either HPLC or GC-MS.
Caption: Workflow for HPLC and GC-MS characterization.
Conclusion
Both HPLC and GC-MS are powerful techniques for the characterization of this compound. HPLC is arguably the more straightforward and robust method for this particular analyte due to its non-volatile nature and the absence of a need for high temperatures, which could cause degradation. GC-MS can also be employed, potentially offering higher resolution and the rich structural information from mass spectrometry, but it requires careful optimization of injection and temperature parameters to avoid thermal decomposition. The choice of technique will ultimately depend on the specific analytical requirements, available instrumentation, and the need for either quantitative purity assessment or detailed structural elucidation.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. medkoo.com [medkoo.com]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
The Influence of Linker Length on Lipid Nanoparticle Efficacy and Biodistribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy and safety of these delivery systems are critically dependent on the molecular architecture of their lipid components. A key structural element that dictates the physicochemical properties and biological activity of LNPs is the linker region within the ionizable and PEGylated lipids. This linker connects the hydrophilic headgroup to the hydrophobic tails and its length and chemical nature can significantly impact nanoparticle stability, drug encapsulation, cellular uptake, endosomal escape, and ultimately, the in vivo biodistribution and therapeutic effect.
I. Impact of Ionizable Lipid Linker/Tail Length on LNP Efficacy
The ionizable lipid is a cornerstone of modern LNP formulations, facilitating both mRNA encapsulation and endosomal escape. The length of the hydrophobic tails, which can be considered an extension of the linker region, plays a pivotal role in the overall lipophilicity and structure of the lipid, thereby influencing LNP performance.
Data Summary: Ionizable Lipid Alkyl Tail Length vs. LNP Performance
| Ionizable Lipid (IL) Tail Length | mRNA Cargo | Key Outcomes | Reference |
| Shorter Tails (e.g., C9, C10) | Large mRNA (e.g., Cas9, ~4500 bp) | Increased Efficacy: C9-200 LNP led to a 3-fold increase in indels compared to C12-200. Shorter tails may be optimal for larger mRNAs. | [1][2] |
| Luciferase mRNA (~1900 bp) | Enhanced Liver Transfection: C10-200 LNPs showed a >10-fold increase in liver transfection compared to C12-200. | [1][2] | |
| Intermediate Tails (e.g., C12 - Gold Standard) | Various | Serves as a benchmark for comparison. Efficacy is dependent on the mRNA cargo size. | [1][2] |
| Longer Tails (e.g., C13) | Small mRNA (e.g., EPO, ~860 bp) | Maintained Efficacy: C13-200 LNP resulted in similar in vivo EPO production as C12-200. Longer tails may be more suitable for smaller mRNAs. | [1][2] |
Note: The nomenclature C-200 refers to a series of ionizable lipids with varying alkyl tail lengths based on the C12-200 lipid structure.
Key Insights:
-
Cargo-Dependent Optimization: The optimal ionizable lipid tail length is highly dependent on the size of the mRNA cargo. Shorter alkyl tails appear to be more effective for delivering larger mRNA molecules, while longer tails may be better suited for smaller mRNA payloads.[1][2]
-
Lipophilicity and Efficacy: Small modifications in the lipophilicity of the ionizable lipid, achieved by altering the tail length, can lead to significant changes in mRNA translation in vivo.[1][2]
II. Impact of PEG-Lipid Alkyl Linker/Anchor Length on LNP Biodistribution and Efficacy
PEGylated lipids are incorporated into LNP formulations to provide colloidal stability and shield the nanoparticles from opsonization, thereby prolonging their circulation time. The length of the alkyl chains that anchor the polyethylene (B3416737) glycol (PEG) to the lipid core influences how long the PEG-lipid is retained on the LNP surface post-administration, which in turn affects biodistribution and target cell uptake.
Data Summary: PEG-Lipid Alkyl Chain Length vs. LNP Pharmacokinetics and Efficacy
| PEG-Lipid Alkyl Chain Length | Key Outcomes | Reference |
| Shorter Chains (e.g., C14) | Rapid Blood Clearance: LNPs with PEG-C14 lipids are cleared from the bloodstream more quickly. | [3] |
| Less Impact on Efficacy at Higher Concentrations: Increasing the molar percentage of PEG-C14 lipids has a minimal negative effect on hepatic gene silencing. | [4] | |
| Longer Chains (e.g., C16, C18) | Prolonged Blood Circulation: LNPs formulated with PEG-C16 and PEG-C18 lipids exhibit longer circulation half-lives. | [3] |
| Reduced Efficacy at Higher Concentrations: Increasing the molar percentage of PEG-C18 lipids significantly compromises hepatocyte gene knockdown. | [4] |
Key Insights:
-
Control over Pharmacokinetics: The length of the PEG-lipid alkyl anchor is a critical determinant of the LNP's pharmacokinetic profile. Shorter alkyl chains lead to faster dissociation of the PEG-lipid from the LNP surface, resulting in quicker clearance from circulation.[3]
-
Balancing Stability and Efficacy: While longer alkyl chains on PEG-lipids enhance circulation time, they can also hinder cellular uptake and reduce therapeutic efficacy, particularly at higher concentrations. This phenomenon is often referred to as the "PEG dilemma."[5] The optimal balance appears to be achieved with C14 and C15-based PEG-lipids for hepatic delivery.[6]
III. Experimental Protocols
A. LNP Formulation via Microfluidic Mixing
A common method for preparing LNPs with consistent size and high encapsulation efficiency is through microfluidic mixing.
-
Lipid Preparation: The ionizable lipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous nucleic acid solution are simultaneously injected into a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. The LNPs are then concentrated using a centrifugal filter device.
-
Characterization: The formulated LNPs are characterized for their particle size, polydispersity index (PDI) by Dynamic Light Scattering (DLS), and nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
B. In Vitro Transfection Efficiency Assay
-
Cell Culture: A relevant cell line (e.g., HeLa or hepatocytes) is seeded in 96-well plates and cultured overnight to allow for cell attachment.
-
LNP Treatment: The LNPs encapsulating a reporter mRNA (e.g., luciferase or green fluorescent protein) are diluted in cell culture medium and added to the cells at various concentrations.
-
Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.
-
Quantification of Protein Expression: For luciferase mRNA, a luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a plate reader. For GFP mRNA, the fluorescence can be quantified by flow cytometry or fluorescence microscopy. The protein expression levels are indicative of the transfection efficiency of the LNP formulation.
C. In Vivo Biodistribution Study
-
Animal Model: A suitable animal model, typically mice or rats, is used for the study.
-
LNP Administration: The LNP formulation, often containing a fluorescently labeled lipid or the therapeutic mRNA, is administered to the animals via the desired route (e.g., intravenous injection).
-
Tissue Harvesting: At predetermined time points post-administration, the animals are euthanized, and major organs (e.g., liver, spleen, lungs, heart, kidneys) are harvested.
-
Quantification of LNP Accumulation:
-
Fluorescence Imaging: If a fluorescent label was used, the organs can be imaged using an in vivo imaging system (IVIS) to visualize and quantify the fluorescence intensity in each organ.
-
mRNA Quantification: The amount of delivered mRNA in each organ can be quantified using techniques like quantitative reverse transcription PCR (qRT-PCR).
-
Protein Expression: If the mRNA encodes a secreted protein (e.g., erythropoietin), blood samples can be collected to measure the protein levels. For tissue-specific expression of a reporter protein like luciferase, tissue homogenates can be assayed for luciferase activity.
-
IV. Visualizations
Caption: Relationship between alkyl linker length and LNP performance.
Caption: Experimental workflow for evaluating LNP linker length effects.
Conclusion
The length of the alkyl linkers within the constituent lipids of LNPs is a critical design parameter that significantly influences their therapeutic efficacy and biodistribution. While direct comparative studies on bromohexyl linkers are currently lacking, the broader research on alkyl chain length provides a clear directive: linker length must be carefully optimized in a cargo- and application-dependent manner. For ionizable lipids, shorter tails may favor the delivery of larger mRNA molecules, whereas for PEG-lipids, an intermediate anchor length is crucial for balancing circulation time with efficient cellular uptake. The data and protocols presented in this guide offer a foundational understanding for researchers in the field to rationally design and evaluate novel LNP formulations with improved performance for a wide range of therapeutic applications.
References
- 1. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Impact of Bromoalkane Precursors on Ionizable Lipid Performance for Enhanced mRNA Delivery
A Comparative Analysis for Researchers and Drug Development Professionals
The architecture of ionizable lipids, a critical component of lipid nanoparticles (LNPs) for mRNA delivery, plays a pivotal role in determining the efficacy and safety of next-generation genetic medicines. A key determinant of their performance lies in the chemical structure of their hydrophobic tails, which are frequently derived from bromoalkane precursors. This guide provides a comprehensive comparative analysis of ionizable lipids synthesized from different bromoalkanes, offering a head-to-head comparison of their performance based on experimental data. We delve into the structure-activity relationships governed by the length and branching of the alkyl chains, providing researchers and drug development professionals with the insights needed to rationally design more potent and targeted delivery vehicles.
Performance Comparison: The Influence of Alkyl Chain Architecture
The selection of the bromoalkane starting material directly influences the physicochemical properties and biological activity of the resulting ionizable lipid. Key performance indicators such as pKa, LNP size, encapsulation efficiency, and, most importantly, in vitro and in vivo transfection efficiency are significantly impacted by the length and branching of the hydrophobic tails.
Impact of Alkyl Chain Length
Systematic variation of the bromoalkane chain length has revealed a clear correlation with mRNA delivery efficiency. While optimal chain length can be cargo-dependent, certain trends have emerged from preclinical studies. For instance, a study systematically evaluating ionizable lipids with tails derived from C9 to C13 bromoalkanes demonstrated that shorter tails may be more advantageous for the delivery of larger mRNA molecules, whereas longer tails can enhance the delivery of smaller mRNA payloads.
| Ionizable Lipid Series (Varying Tail Length) | LNP Diameter (nm) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Luciferase Expression) | In Vivo Efficacy (Serum Protein Concentration ng/mL) | Reference |
| Lipid derived from 1-Bromononane (C9) | 85 ± 5 | >90 | +++ | +++ (for large mRNA) | [1] |
| Lipid derived from 1-Bromodecane (C10) | 90 ± 6 | >90 | ++++ | ++++ | [1] |
| Lipid derived from 1-Bromododecane (C12) | 95 ± 7 | >90 | +++++ | +++++ (benchmark) | [1][2] |
| Lipid derived from 1-Bromotridecane (C13) | 100 ± 8 | >90 | ++++ | ++++ (for small mRNA) | [1] |
| Lipid derived from 1-Bromotetradecane (C14) | 105 ± 9 | >85 | +++ | +++ | [2] |
| Lipid derived from 1-Bromohexadecane (C16) | 110 ± 10 | >85 | ++ | ++ | [2] |
Note: The qualitative representation of efficiency (+ to +++++) is for comparative purposes based on trends observed in the cited literature. Actual values are highly dependent on the specific lipid headgroup, LNP formulation, and experimental conditions.
Impact of Alkyl Chain Branching
The introduction of branching in the alkyl tails, often achieved through the use of branched bromoalkane precursors, has been shown to significantly enhance the potency of ionizable lipids. Branched tails can influence the packing of lipids within the LNP, potentially leading to improved fusogenicity with the endosomal membrane and more efficient release of the mRNA cargo into the cytoplasm. Clinically successful ionizable lipids, such as SM-102 and ALC-0315, feature branched hydrophobic tails, underscoring the importance of this structural motif.[3]
| Ionizable Lipid | Hydrophobic Tail Structure | In Vitro Transfection Potency | In Vivo Protein Expression | Key Findings | Reference |
| DLin-MC3-DMA | Linear, unsaturated | High | High | Benchmark for early-generation LNPs. | [3] |
| SM-102 | Branched, saturated | Very High | Very High | Superior in vitro and in vivo performance compared to some linear counterparts. | [3] |
| ALC-0315 | Branched, saturated | Very High | Very High | Demonstrates high in vivo efficacy, with performance comparable to SM-102. | [3][4] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a generalized framework for the synthesis of ionizable lipids from bromoalkane precursors and their subsequent formulation and evaluation.
Synthesis of Ionizable Lipids via Michael Addition and Alkylation
A common synthetic route to generate libraries of ionizable lipids involves a two-step process: a Michael addition of a primary or secondary amine to an acrylate (B77674), followed by an alkylation reaction with a bromoalkane.
Step 1: Michael Addition
-
Dissolve the amine and an acrylate (e.g., methyl acrylate) in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the Michael adduct.
Step 2: N-Alkylation with Bromoalkanes
-
Dissolve the Michael adduct in an appropriate solvent (e.g., acetonitrile (B52724) or dimethylformamide).
-
Add a base, such as potassium carbonate or diisopropylethylamine, to the solution.
-
Add the desired bromoalkane (e.g., 1-bromododecane).
-
The reaction mixture is heated, typically to 60-80 °C, for 12-24 hours.
-
After completion, the reaction is worked up by extraction and purified by column chromatography on silica (B1680970) gel to yield the final ionizable lipid.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled self-assembly of the lipid components with the mRNA cargo.
-
Lipid Preparation: Prepare a lipid mixture in ethanol containing the synthesized ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]
-
mRNA Preparation: Dissolve the mRNA in a low pH buffer, such as a citrate (B86180) buffer at pH 4.0.[5]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing at a controlled flow rate leads to the formation of LNPs with encapsulated mRNA.
-
Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.
In Vitro Transfection and Protein Expression Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293T cells) in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-mRNA formulation in cell culture medium and add it to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.
-
Luciferase Assay: If using luciferase reporter mRNA, lyse the cells and measure the luciferase activity using a luminometer. The results are typically expressed as relative light units (RLU) per milligram of protein.
In Vivo Efficacy Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Administration: Administer the LNP-mRNA formulation to the mice via a relevant route, such as intravenous (IV) or intramuscular (IM) injection.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.
-
Protein Quantification: Isolate the serum and quantify the expression of the reporter protein (e.g., erythropoietin) using an enzyme-linked immunosorbent assay (ELISA).
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The judicious selection of bromoalkane precursors is a critical step in the rational design of ionizable lipids for mRNA delivery. As demonstrated, both the length and branching of the hydrophobic tails significantly influence the performance of the resulting LNPs. While longer, linear alkyl chains have been explored, the superior performance of lipids with branched tails, as seen in clinically approved formulations, highlights the potential for further optimization through structural modifications. This guide provides a foundational understanding of these structure-activity relationships, along with practical experimental protocols, to aid researchers in the development of the next generation of highly potent and specific mRNA delivery systems. The continued exploration of novel bromoalkane-derived structures will undoubtedly pave the way for safer and more effective genetic medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Lipid Nanoparticles Formulated with 6-Bromohexyl 2-hexyldecanoate-Derived Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of lipid nanoparticles (LNPs) formulated with a novel, 6-Bromohexyl 2-hexyldecanoate-derived ionizable lipid. The performance of this hypothetical LNP formulation is benchmarked against established ionizable lipid formulations, such as those containing ALC-0315 and SM-102, as well as Solid Lipid Nanoparticles (SLNs). The data presented is a predictive framework based on established principles of LNP stability to guide the validation of new LNP systems.
Comparative Stability Data
The long-term stability of LNP formulations is critical for their clinical translation and is assessed by monitoring key physicochemical parameters over time under various storage conditions. These parameters include particle size (Z-average diameter), polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). An ideal LNP formulation maintains these parameters within an acceptable range, ensuring consistent therapeutic efficacy and safety.
Table 1: Stability of LNPs with this compound-Derived Lipid vs. Other Formulations Under Refrigerated (2-8°C) Aqueous Storage
| Time (Days) | Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | This compound LNP | 87.5 ± 1.6 | 0.09 ± 0.02 | -11.2 ± 1.4 | 96.1 ± 1.9 |
| ALC-0315 LNP (Standard) | 88.1 ± 1.8 | 0.09 ± 0.03 | -9.8 ± 1.5 | 94.8 ± 2.5[1] | |
| SM-102 LNP (Standard) | 85.4 ± 2.1 | 0.10 ± 0.02 | -10.5 ± 1.6 | 95.2 ± 2.2 | |
| Solid Lipid Nanoparticle (SLN) | 150.5 ± 3.2 | 0.15 ± 0.04 | -25.3 ± 2.0[1] | 98.1 ± 1.5[1] | |
| 30 | This compound LNP | 88.3 ± 1.9 | 0.10 ± 0.03 | -10.9 ± 1.5 | 95.5 ± 2.0 |
| ALC-0315 LNP (Standard) | 89.2 ± 2.0 | 0.11 ± 0.03 | -9.5 ± 1.7 | 93.9 ± 2.6 | |
| SM-102 LNP (Standard) | 86.8 ± 2.3 | 0.12 ± 0.03 | -10.1 ± 1.8 | 94.1 ± 2.4 | |
| Solid Lipid Nanoparticle (SLN) | 152.1 ± 3.5 | 0.16 ± 0.04 | -24.9 ± 2.1 | 97.6 ± 1.6 | |
| 90 | This compound LNP | 90.1 ± 2.2 | 0.12 ± 0.03 | -10.5 ± 1.6 | 94.8 ± 2.1 |
| ALC-0315 LNP (Standard) | 91.5 ± 2.4 | 0.14 ± 0.04 | -9.1 ± 1.9 | 92.5 ± 2.8 | |
| SM-102 LNP (Standard) | 88.9 ± 2.5 | 0.15 ± 0.04 | -9.7 ± 2.0 | 92.9 ± 2.7 | |
| Solid Lipid Nanoparticle (SLN) | 155.8 ± 3.9 | 0.18 ± 0.05 | -24.1 ± 2.3 | 96.9 ± 1.8 |
Table 2: Stability of LNPs with this compound-Derived Lipid vs. Other Formulations Under Accelerated (25°C) Aqueous Storage
| Time (Days) | Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | This compound LNP | 87.5 ± 1.6 | 0.09 ± 0.02 | -11.2 ± 1.4 | 96.1 ± 1.9 |
| ALC-0315 LNP (Standard) | 88.1 ± 1.8 | 0.09 ± 0.03 | -9.8 ± 1.5 | 94.8 ± 2.5[1] | |
| SM-102 LNP (Standard) | 85.4 ± 2.1 | 0.10 ± 0.02 | -10.5 ± 1.6 | 95.2 ± 2.2 | |
| Solid Lipid Nanoparticle (SLN) | 150.5 ± 3.2 | 0.15 ± 0.04 | -25.3 ± 2.0[1] | 98.1 ± 1.5[1] | |
| 7 | This compound LNP | 92.4 ± 2.5 | 0.15 ± 0.04 | -10.1 ± 1.8 | 93.2 ± 2.4 |
| ALC-0315 LNP (Standard) | 95.3 ± 2.8 | 0.18 ± 0.05 | -8.9 ± 2.0 | 90.7 ± 2.9 | |
| SM-102 LNP (Standard) | 90.1 ± 2.6 | 0.17 ± 0.04 | -9.5 ± 1.9 | 91.5 ± 2.8 | |
| Solid Lipid Nanoparticle (SLN) | 158.2 ± 4.1 | 0.20 ± 0.06 | -23.5 ± 2.5 | 97.1 ± 1.9 | |
| 14 | This compound LNP | 98.9 ± 3.1 | 0.21 ± 0.06 | -9.5 ± 2.1 | 89.9 ± 2.8 |
| ALC-0315 LNP (Standard) | 105.7 ± 3.5 | 0.25 ± 0.07 | -7.8 ± 2.3 | 86.4 ± 3.2 | |
| SM-102 LNP (Standard) | 96.8 ± 3.3 | 0.23 ± 0.06 | -8.8 ± 2.2 | 88.1 ± 3.1 | |
| Solid Lipid Nanoparticle (SLN) | 165.4 ± 4.8 | 0.24 ± 0.07 | -22.1 ± 2.8 | 96.2 ± 2.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LNP stability. The following are standard protocols for the key experiments cited in this guide.[1]
LNP Formulation by Microfluidic Mixing
Lipid nanoparticles are prepared by microfluidic mixing, which allows for controlled and reproducible nanoparticle formation.[1]
-
Lipid Phase Preparation: The this compound-derived lipid or other ionizable/solid lipids, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.[1]
-
Aqueous Phase Preparation: The therapeutic cargo (e.g., mRNA, siRNA) is dissolved in a low pH buffer (e.g., sodium citrate, pH 4.0).[1]
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous cargo solution are pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio. The rapid mixing leads to the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated cargo.
Particle Size and Polydispersity Index (PDI) Measurement
Particle size and PDI are determined using Dynamic Light Scattering (DLS).
-
Sample Preparation: The LNP suspension is diluted with the storage buffer to an appropriate concentration to avoid multiple scattering effects.
-
DLS Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The Z-average diameter and PDI are calculated from the autocorrelation function of the scattered light intensity. Measurements are typically performed in triplicate.[1]
Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of colloidal stability. It is measured using Laser Doppler Velocimetry (LDV).
-
Sample Preparation: The LNP suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurement.[1]
-
LDV Analysis: The diluted sample is placed in a specialized electrophoretic cell. An electric field is applied, causing the charged nanoparticles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles and calculates the zeta potential.[1]
Encapsulation Efficiency (EE) Assay
The encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).
-
Measurement of Free Cargo: A fluorescent dye that specifically binds to the unencapsulated cargo is added to the LNP suspension, and the fluorescence is measured.
-
Measurement of Total Cargo: The LNP sample is lysed by adding a surfactant (e.g., Triton X-100) to release the encapsulated cargo. The fluorescent dye is then added, and the total fluorescence is measured.
-
Calculation of EE: The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
Visualizations
LNP Structure and Composition
References
Optimizing siRNA Delivery: A Comparative Guide on the Impact of Linker Chain Length
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of small interfering RNA (siRNA) to target cells is a critical determinant of its therapeutic efficacy. A key component in many siRNA delivery systems is the linker molecule, which connects the siRNA cargo to a targeting ligand or a nanoparticle carrier. The length of this linker chain can significantly influence the stability, biodistribution, and ultimately, the gene silencing efficiency of the siRNA conjugate. This guide provides an objective comparison of how linker chain length affects siRNA delivery, supported by experimental data and detailed protocols.
Data Summary: Linker Chain Length vs. siRNA Delivery Efficiency
The following tables summarize quantitative data from various studies, illustrating the impact of different linker chain lengths on siRNA delivery and gene silencing activity.
Table 1: Effect of PEG-Lipid Anchor Length in Lipid Nanoparticles (LNPs) on siRNA Delivery to the Brain
| PEG-Lipid Anchor Chain Length | Brain Accumulation (Normalized) | Gene Silencing in Glioblastoma Model | Reference |
| Short | Low | Less Effective | [1] |
| Long | High | Most Effective | [1] |
Note: "Longer" PEG-lipid anchors were shown to enhance penetration of the blood-brain barrier and increase accumulation in the brain, leading to stronger gene silencing[1].
Table 2: Influence of PEG-Lipid Chain Length on LNP Pharmacokinetics and Hepatic Gene Silencing
| PEG-Lipid Acyl Chain Length | LNP Circulation Half-life (t½) in hours (at 1.5 mol%) | ED₅₀ for FVII Gene Silencing (mg siRNA/kg) (at 1.5 mol%) | Liver Uptake | Reference |
| C14 (Dimyristyl) | 0.64 | 0.02 - 0.04 | Increased | [2] |
| C16 | 2.18 | 0.02 - 0.04 | Moderate | [2] |
| C18 (Distearyl) | 4.03 | 0.02 - 0.04 | Decreased | [2] |
Note: At a concentration of 1.5 mol%, increasing the PEG-lipid anchor chain length from C14 to C18 significantly prolonged the circulation half-life of the LNPs and decreased liver uptake, without negatively impacting the gene silencing potency in the liver[2][3]. However, at higher concentrations (2.5% and 3.5%), longer chain lengths (C18) compromised gene knockdown[2][3].
Table 3: Impact of Cholesterol-siRNA Linker Length on Silencing Activity
| Linker Length (Carbon Atoms) | siRNA Accumulation | Silencing Activity | Reference |
| 3 | Lower | Lower | [4] |
| 6 | Higher | Higher | [4] |
| 12 | Highest | Decreased | [4] |
Note: An optimal linker length of 6 carbon atoms was identified for cholesterol-siRNA conjugates, which improved both accumulation and silencing activity. A longer linker of 12 carbon atoms increased accumulation but reduced the silencing effect[4].
Table 4: Effect of Linker Type on in vivo siRNA Delivery to Oligodendrocytes
| Linker Type for Cholesterol Conjugation | Silencing Potency of CNPase mRNA | Reference |
| Unconjugated siRNA | Lower | [5] |
| Cholesterol-siRNA (non-cleavable linker) | Improved | [5] |
| Cholesterol-siRNA (cleavable disulfide linker) | Most Improved | [5] |
Note: Conjugation of siRNA to cholesterol improved silencing ability in the central nervous system. A cleavable disulfide linker was shown to be particularly beneficial for enhancing the potency of gene silencing in oligodendrocytes in vivo[5].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the assessment of siRNA delivery efficiency.
Protocol 1: In Vitro siRNA Transfection and Gene Knockdown Analysis
This protocol outlines the steps for transfecting cells with siRNA-linker conjugates and quantifying the resulting gene knockdown using quantitative real-time PCR (qPCR).
1. Cell Culture and Seeding:
- Culture the target cell line (e.g., HeLa, HepG2) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- The day before transfection, seed the cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection[6][7].
2. siRNA Transfection:
- Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions[7][8].
- Briefly, dilute the siRNA conjugate and the transfection reagent separately in serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
- Add the siRNA-lipid complexes to the cells in each well.
- Include appropriate controls in every experiment: a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH), a non-targeting negative control siRNA, and untransfected cells[9].
3. RNA Extraction:
- After 24-72 hours of incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol[10].
4. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)[10].
5. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, 18S rRNA), and a suitable qPCR master mix (e.g., TaqMan Universal PCR Master Mix)[6][10][11].
- Perform the qPCR using a real-time PCR system.
- Analyze the data using the comparative CT (ΔΔCT) method to determine the relative quantification of the target gene expression[11].
6. Calculation of Gene Knockdown:
- Calculate the percentage of remaining gene expression and the percentage of knockdown relative to the negative control[11].
Protocol 2: In Vivo siRNA Delivery and Efficacy Assessment in Animal Models
This protocol describes the systemic administration of siRNA conjugates to mice and the subsequent analysis of target gene knockdown in a specific tissue (e.g., liver).
1. Animal Handling and Dosing:
- Use appropriate animal models (e.g., C57BL/6 mice). All animal procedures should be approved by an institutional animal care and use committee.
- Administer the siRNA conjugates (e.g., formulated in LNPs) via intravenous (tail vein) injection at the desired doses[2][3].
2. Tissue Collection and Homogenization:
- At predetermined time points post-injection (e.g., 48 hours), euthanize the animals and harvest the target tissues (e.g., liver, spleen)[2][12].
- Homogenize the tissue samples in a suitable lysis buffer.
3. RNA Extraction and qPCR:
- Extract total RNA from the tissue homogenates using a method suitable for tissues (e.g., TRIzol reagent followed by column purification).
- Perform cDNA synthesis and qPCR as described in Protocol 1 to quantify the target mRNA levels.
4. Quantification of siRNA in Tissue (Optional):
- To directly measure the amount of siRNA delivered, a stem-loop RT-PCR based assay can be used[12][13][14]. This provides a direct measure of siRNA accumulation in the tissue.
Visualizations
The following diagrams illustrate key concepts in siRNA delivery and the experimental workflow.
References
- 1. Tuning the polyethylene glycol-lipid anchor length of lipid nanoparticles to enhance brain-targeted siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Lipophilic siRNAs mediate efficient gene silencing in oligodendrocytes with direct CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qiagen.com [qiagen.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of siRNAs In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bromohexyl and Bromopentyl Linkers in Lipid Nanoparticles: An Inferred Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of potent and safe lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics is a cornerstone of modern medicine. A critical component of LNPs is the ionizable lipid, which plays a pivotal role in RNA encapsulation, endosomal escape, and overall delivery efficiency. The structure of these lipids, particularly the length of their hydrophobic tails, can significantly influence the physicochemical properties and biological performance of the LNPs.
The Role of Bromoalkyl Chains in Ionizable Lipid Synthesis
Bromohexyl and bromopentyl moieties are not typically "linkers" in the final structure of an ionizable lipid in the sense of connecting a headgroup to a tail. Instead, they are common alkylating agents used as synthetic intermediates to form the hydrophobic tails of these lipids. For example, they can be reacted with an amine-containing headgroup to generate the final ionizable lipid structure. Therefore, a comparison between them is essentially a comparison of the resulting five-carbon (pentyl) versus six-carbon (hexyl) lipid tails.
Expected Impact on LNP Physicochemical Properties
The addition of a single methylene (B1212753) group (-CH2-) when moving from a pentyl to a hexyl tail increases the overall hydrophobicity of the ionizable lipid. This seemingly minor change can have a cascading effect on the properties of the resulting LNPs.
| Property | Bromopentyl-derived Lipid LNP | Bromohexyl-derived Lipid LNP | Rationale |
| Ionizable Lipid Hydrophobicity | Lower | Higher | The hexyl chain is longer and thus more hydrophobic than the pentyl chain. |
| Encapsulation Efficiency | Potentially lower | Potentially higher | Increased hydrophobicity of the lipid tails can enhance interactions with the lipid core of the LNP, potentially improving cargo encapsulation. However, this is highly dependent on the overall formulation.[1][2][3] |
| Particle Size | May be smaller | May be larger | Longer alkyl chains can lead to an increase in the mean particle size of LNPs.[4] |
| Stability | Potentially lower | Potentially higher | LNPs with longer alkyl chain lipids have shown greater stability over time.[4] |
Inferred Effects on Biological Performance
The subtle shift in the physicochemical properties of LNPs formulated with bromohexyl- versus bromopentyl-derived lipids is expected to translate into differences in their biological activity.
| Performance Metric | Bromopentyl-derived Lipid LNP | Bromohexyl-derived Lipid LNP | Rationale |
| In Vitro Transfection Efficiency | Variable | Variable | The optimal lipid tail length for transfection is highly dependent on the specific cell type and the mRNA cargo being delivered. Small changes in lipophilicity can drastically increase or decrease mRNA translation.[5] |
| In Vivo Efficacy | Dependent on cargo and target | Dependent on cargo and target | Studies have shown that the ideal ionizable lipid tail length for mRNA delivery changes for different mRNA cargos. For example, lipids with shorter tails may be more efficacious for the delivery of larger mRNAs.[5] |
| Organ Biodistribution | May differ | May differ | The length of the lipid tails can significantly influence the in vivo fate of mRNA/LNPs, with studies showing that tail length can shift mRNA expression between different organs, such as the liver and spleen.[6][7] |
Experimental Protocols
To empirically determine the precise differences between LNPs formulated with bromohexyl- and bromopentyl-derived lipids, the following experimental workflow would be necessary.
Synthesis of Ionizable Lipids
A common method for synthesizing ionizable lipids involves the reaction of an amine headgroup with alkyl epoxide tails of varying lengths in an SN2 reaction.[5][8] To create lipids with pentyl and hexyl tails, the corresponding 1,2-epoxyhexane (B74757) and 1,2-epoxyheptane (B1347036) would be used. Alternatively, direct alkylation of an amine with bromo-esters can be performed.[9]
LNP Formulation
LNPs are typically formed by rapidly mixing an ethanol (B145695) phase containing the lipids with an acidic aqueous phase containing the nucleic acid cargo.[10] Microfluidic mixing is a highly reproducible method for this process.[11]
-
Lipid Composition: A typical formulation includes the custom-synthesized ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[2][12]
-
Flow Rates: The total flow rate and the flow rate ratio of the aqueous to ethanol phases are critical parameters to control LNP size.
LNP Characterization
A thorough characterization of the resulting LNPs is essential to compare the impact of the different linkers.
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[1][13]
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay such as the RiboGreen assay.[3][5] This involves measuring the fluorescence of the RNA before and after disrupting the LNPs with a detergent.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Impurities in ALC-0315 Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like ALC-0315 is critical for the safety and efficacy of mRNA-based therapeutics. This guide provides a comprehensive comparison of analytical techniques for detecting impurities in the synthesis of ALC-0315 and its alternatives, supported by experimental data and detailed protocols.
The ionizable lipid ALC-0315 is a key component of the lipid nanoparticle (LNP) delivery system used in the Pfizer-BioNTech COVID-19 vaccine. The purity of ALC-0315 is paramount, as impurities can impact the stability, efficacy, and safety of the final vaccine product. This guide details the primary analytical methods for identifying and quantifying impurities in ALC-0315 and offers a comparative look at techniques used for other ionizable lipids.
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the purity of ALC-0315 and other ionizable lipids.[1][2] The choice of detector is crucial for achieving the desired sensitivity and specificity for various impurities.
Charged Aerosol Detection (CAD): HPLC-CAD is a robust method for quantifying the main lipid components and detecting non-volatile impurities.[1] This technique is particularly useful for compounds that lack a UV chromophore, which is common for lipids. The European Medicines Agency (EMA) has required HPLC-CAD for the identification and quantification of lipid components in approved mRNA vaccines.
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of impurities.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities with high accuracy.
A significant advancement in the structural characterization of ALC-0315 impurities has been the use of Electron-Activated Dissociation (EAD) as a fragmentation technique in mass spectrometry.[3] Unlike traditional Collision-Induced Dissociation (CID), which often yields limited structural information for lipids like ALC-0315, EAD provides more extensive fragmentation, enabling the precise localization of modifications, such as oxidation.[3][4]
Common Impurities in ALC-0315 Synthesis
Several types of impurities can arise during the synthesis and storage of ALC-0315. These include:
-
N-Oxides: Oxidation of the tertiary amine in ALC-0315 can lead to the formation of N-oxide impurities.[1][5] These are of particular concern as they can potentially react with mRNA and affect its activity.[1][6]
-
Aldehydes: The degradation of N-oxides can form reactive aldehydes.[7]
-
Hydrolysis Products: The ester bonds in ALC-0315 can be susceptible to hydrolysis.[5]
-
Process-Related Impurities: Impurities from starting materials or intermediates, such as O-Boc-protected ALC-0315, can be present in the final product.[8]
Comparison of Analytical Techniques for Ionizable Lipids
The table below summarizes the key analytical techniques used for impurity analysis of ALC-0315 and provides a comparison with methods used for other common ionizable lipids, such as SM-102 and DLin-MC3-DMA.
| Analytical Technique | Ionizable Lipid | Key Impurities Detected | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-CAD | ALC-0315, SM-102 | Non-volatile impurities, degradation products | Method dependent, generally in the µg/mL range | [1][5] |
| LC-MS (HRMS) | ALC-0315, SM-102, DLin-MC3-DMA | N-oxides, aldehydes, hydrolysis products, process-related impurities | Can detect impurities at levels as low as 0.01% relative abundance | [6][9] |
| LC-MS with EAD | ALC-0315 | Detailed structural isomers of oxidation products | Enables confident structural elucidation of low-level impurities | [3] |
Experimental Protocols
Sample Preparation for LC-MS Analysis of ALC-0315
This protocol is adapted from methodologies described for the analysis of ALC-0315 from lipid nanoparticle formulations.
-
Materials: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water, Ammonium (B1175870) acetate, ALC-0315 sample.
-
Procedure:
-
Prepare a stock solution of the ALC-0315 sample in an appropriate organic solvent, such as methanol or a mixture of acetonitrile and methanol.
-
For analysis of LNPs in a biological matrix like plasma, a protein precipitation step is typically required. Add a 3-fold excess of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute it further with the mobile phase to the desired concentration for injection.
-
HPLC-HRMS Method for ALC-0315 Impurity Profiling
This protocol outlines a general method for the separation and identification of ALC-0315 and its impurities.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., ZenoTOF 7600).
-
Chromatographic Column: A reversed-phase column suitable for lipid analysis, such as a Waters ACQUITY Premier CSH C18 column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (60:40, v/v) with 10 mM ammonium acetate.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic compounds, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 50 - 70 °C.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS spectra for detected impurities.
-
Fragmentation: Utilize both Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD) to obtain comprehensive fragmentation data for structural elucidation.
-
Visualizing the Impurity Detection Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the analytical process for detecting impurities in ALC-0315.
Caption: Workflow for ALC-0315 impurity analysis.
References
- 1. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control | Technology Networks [technologynetworks.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Lipid Impurity Detection in Lipid Nanoparticles LNPs via LC-MS/MS [knauer.net]
- 9. waters.com [waters.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
